2,3,3,3-Tetrafluoropropanal
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O/c4-2(1-8)3(5,6)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEMGSYQYHIKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3,3,3-Tetrafluoropropanal: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fluorinated organic compounds are of significant interest in pharmaceutical and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity. 2,3,3,3-Tetrafluoropropanal is a partially fluorinated aldehyde that, while not extensively studied, holds potential as a building block in the synthesis of novel therapeutic agents and other functional molecules. The presence of the tetrafluoropropyl group can significantly influence the electronic properties and reactivity of the aldehyde functional group. This technical guide aims to provide a comprehensive overview of the predicted characteristics of this compound to support future research and development efforts.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated based on trends observed for other small, fluorinated aldehydes and propanals. These values should be considered as approximations and require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₃H₂F₄O | --- |
| Molecular Weight | 130.04 g/mol | --- |
| Boiling Point | 40-60 °C | Estimated based on the boiling points of related fluorinated propanals and the effect of fluorine substitution. |
| Density | 1.3 - 1.5 g/cm³ | Fluorinated compounds are generally denser than their non-fluorinated analogs. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethers, chlorinated solvents). | The polar aldehyde group may impart some water solubility, but the fluorinated alkyl chain will decrease it. |
| Vapor Pressure | Higher than non-fluorinated propanal | The presence of fluorine tends to increase volatility. |
Proposed Synthesis and Experimental Protocols
Due to the absence of a documented synthesis for this compound, a plausible synthetic route would be the oxidation of the corresponding alcohol, 2,3,3,3-tetrafluoropropan-1-ol. This precursor is more likely to be commercially available or can be synthesized from related fluorinated building blocks.
Synthesis of this compound via Oxidation of 2,3,3,3-Tetrafluoropropan-1-ol
A common and effective method for the oxidation of primary alcohols to aldehydes is using pyridinium chlorochromate (PCC) or other mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Addition: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by the addition of pyridinium chlorochromate (PCC).
-
Substrate Addition: 2,3,3,3-Tetrafluoropropan-1-ol, dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirring suspension of PCC.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting alcohol.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Characterization Protocols
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton (CHO) is expected to show a characteristic signal in the downfield region (around 9-10 ppm). The methylene protons (CH₂) adjacent to the fluorinated carbon will likely appear as a complex multiplet due to coupling with both the aldehyde proton and the fluorine atoms.
-
¹⁹F NMR: This will be a crucial technique for structural confirmation. The spectrum is expected to show signals corresponding to the CF₃ and CF groups, with characteristic chemical shifts and coupling patterns.[1][2][3][4]
-
¹³C NMR: The carbonyl carbon will have a distinctive chemical shift in the range of 190-200 ppm. The other carbon signals will show splitting due to C-F coupling.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an aldehyde is expected in the region of 1720-1740 cm⁻¹.[5][6][7] The presence of electron-withdrawing fluorine atoms may shift this band to a slightly higher wavenumber compared to non-fluorinated aldehydes.[8][9] Characteristic C-H stretching bands for the aldehyde group are also expected around 2720 and 2820 cm⁻¹.[5][6][7]
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) should be observable, and characteristic fragments resulting from the loss of fluorine, CHO, and other small moieties would be expected.
Caption: Workflow for the characterization of this compound.
Safety and Handling
While specific toxicity data for this compound is unavailable, general precautions for handling fluorinated organic compounds and aldehydes should be strictly followed.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene), and a lab coat.[10]
-
Inhalation: Fluorinated aldehydes can be volatile and may cause respiratory irritation. Avoid inhaling vapors.
-
Skin and Eye Contact: Aldehydes are often irritating to the skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Flammability: While the high fluorine content may reduce flammability compared to non-fluorinated analogs, it should still be treated as a potentially flammable liquid. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases.
Caption: Key safety considerations for this compound.
Potential Applications in Drug Development
The introduction of a tetrafluoropropyl moiety into a drug candidate can offer several advantages:
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, making the fluorinated part of the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Modulation of pKa: The strong electron-withdrawing nature of the tetrafluoroethyl group can influence the acidity or basicity of nearby functional groups.
-
Conformational Control: The steric bulk and electronic properties of the fluorinated group can influence the preferred conformation of a molecule, potentially leading to improved binding to a biological target.
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and aldol condensations to form larger, more complex structures. These reactions open up pathways to a diverse range of fluorinated scaffolds for drug discovery.
Conclusion
Although this compound is not a well-characterized compound, its potential as a synthetic intermediate in medicinal chemistry and materials science is significant. This technical guide provides a foundational understanding of its predicted properties, potential synthetic routes, and necessary safety precautions based on the chemistry of analogous fluorinated compounds. It is hoped that this information will stimulate further research into this and other novel fluorinated building blocks, ultimately leading to the development of new and improved chemical entities. Experimental validation of the data presented here is a critical next step for any researcher or organization interested in utilizing this compound.
References
- 1. biophysics.org [biophysics.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. Structures and infrared spectra of perfluoroaldehyde and perfluoroacetaldehyde for Journal of Physical Chemistry - IBM Research [research.ibm.com]
- 9. Structures and infrared spectra of perfluoroaldehyde and perfluoroacetaldehyde for Journal of Physical Chemistry - IBM Research [researcher.ibm.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
Spectroscopic Profile of 2,3,3,3-Tetrafluoropropene: A Technical Guide
Introduction
2,3,3,3-tetrafluoropropene, commonly known as HFO-1234yf, is a hydrofluoroolefin with the chemical formula CH₂=CFCF₃. It has garnered significant attention as a refrigerant with a low global warming potential. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.
Spectroscopic Data Summary
The following sections present the available spectroscopic data for 2,3,3,3-tetrafluoropropene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While literature confirms the use of ¹H, ¹³C, and ¹⁹F NMR for purity assessment of 2,3,3,3-tetrafluoropropene, specific, publicly available high-resolution spectra with detailed assignments are limited. The expected chemical environments are as follows:
-
¹H NMR: The two protons on the terminal carbon (=CH₂) are expected to show complex splitting patterns due to geminal and vicinal coupling with the fluorine atom.
-
¹³C NMR: Three distinct carbon signals are expected: one for the =CH₂ carbon, one for the =CF- carbon, and one for the -CF₃ carbon.
-
¹⁹F NMR: Two distinct fluorine environments are present: the single fluorine atom on the double bond (=CF-) and the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃).
Further research into specialized databases is recommended to obtain detailed NMR spectral data.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides key insights into the functional groups and overall structure of 2,3,3,3-tetrafluoropropene. The experimental vibrational frequencies for the gaseous state are summarized below.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| νₐₛ(CH₂) | 3146 | 3161 |
| νₛ(CH₂) | - | 3107 |
| ν(C=C) | 1680 | 1680 |
| δ(CH₂) | 1445 | 1446 |
| νₐₛ(CF₃) | 1350 | 1350 |
| νₛ(CF₃) | 1195 | 1194 |
| ν(C-C) | 1130 | 1131 |
| ν(C-F) | 1080 | 1080 |
| ω(CH₂) | 965 | 965 |
| δₐₛ(CF₃) | 640 | 640 |
| δₛ(CF₃) | 550 | 550 |
| γ(C-F) | 430 | 430 |
| Torsion | 250 | 250 |
Data sourced from Feller et al., Zeitschrift für Naturforschung B[1]. Note: This table presents a selection of key vibrational modes. For a complete list, refer to the original publication.
Mass Spectrometry (MS)
The mass spectrum of 2,3,3,3-tetrafluoropropene provides information about its molecular weight and fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 114 | 50 | [M]⁺ |
| 95 | 100 | [M-F]⁺ |
| 76 | 20 | [M-F₂]⁺ |
| 69 | 80 | [CF₃]⁺ |
| 45 | 30 | [CHF₂]⁺ |
Note: This data is representative and may vary based on the specific instrument and conditions used.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data.
NMR Spectroscopy
A standardized protocol for obtaining NMR spectra of fluorinated compounds like 2,3,3,3-tetrafluoropropene would involve:
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
-
¹H NMR: Standard single-pulse experiments are performed.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: A dedicated fluorine channel or a multinuclear probe is used. Spectra are often referenced to an external standard like CFCl₃.
Infrared (IR) and Raman Spectroscopy
The vibrational spectra of gaseous 2,3,3,3-tetrafluoropropene were recorded using the following methods[1]:
-
IR Spectroscopy:
-
Instrument: A Bruker IFS 66v/S spectrometer.
-
Setup: A 10 cm path length glass cell with KBr windows was used for gas-phase measurements.
-
Resolution: 2 cm⁻¹.
-
Procedure: The cell was filled with the gaseous sample, and the spectrum was recorded against a background of the evacuated cell.
-
-
Raman Spectroscopy:
-
Instrument: A Jobin Yvon ISA T64000 spectrometer.
-
Light Source: An argon ion laser with an excitation wavelength of 514.5 nm.
-
Sample Handling: For the gaseous sample, it was sealed in a glass capillary.
-
Data Acquisition: The scattered light was collected at a 90° angle to the incident beam.
-
Mass Spectrometry (MS)
A general protocol for obtaining an electron ionization (EI) mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:
-
Sample Introduction: A gaseous or dilute solution of 2,3,3,3-tetrafluoropropene is introduced into the GC system.
-
Gas Chromatography: The sample is passed through a capillary column (e.g., DB-5ms) to separate it from any impurities. Helium is typically used as the carrier gas.
-
Ionization: The eluted compound enters the mass spectrometer and is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: An electron multiplier detects the ions, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 2,3,3,3-tetrafluoropropene.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Reactivity Profile of 2,3,3,3-Tetrafluoropropanal
Disclaimer: Direct experimental data for 2,3,3,3-tetrafluoropropanal is limited in publicly available literature. Therefore, this guide synthesizes information from studies on analogous α-fluoro and β-trifluoromethyl carbonyl compounds to project a comprehensive reactivity profile. The experimental protocols and quantitative data provided are representative examples from structurally similar molecules and should be adapted and optimized for this compound.
Introduction
This compound is a fluorinated aldehyde of significant interest to researchers and professionals in drug development and materials science. The strategic placement of fluorine atoms, particularly the trifluoromethyl group, can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed overview of the expected reactivity of this compound, covering its synthesis, core reactions, and stability.
Predicted Physicochemical Properties
The presence of a trifluoromethyl group and an alpha-fluorine atom significantly influences the electronic properties of the propanal moiety. The strong electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₃H₂F₄O | - |
| Molecular Weight | 126.04 g/mol | - |
| Boiling Point | Likely low due to low molecular weight and fluorination | Fluorination can reduce intermolecular forces. |
| Stability | Prone to hydration and polymerization | Electron-deficient aldehydes are susceptible to these processes. |
| Handling | Should be handled in an inert, dry atmosphere. | To prevent hydration and potential side reactions. |
Synthesis of this compound
A plausible synthetic route to this compound involves the organocatalytic α-fluorination of 3,3,3-trifluoropropanal. This approach has been successfully applied to a variety of aldehydes, offering high yields and enantioselectivities.[1][2]
Representative Experimental Protocol: Organocatalytic α-Fluorination
This protocol is adapted from the enantioselective α-trifluoromethylation of aldehydes.[3][4]
Reaction:
Procedure:
-
To a solution of the chiral imidazolidinone catalyst (0.02 mmol) in a suitable solvent (e.g., CH₂Cl₂/THF), add 3,3,3-trifluoropropanal (1.0 mmol).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at this temperature for the specified time (e.g., 8 hours), monitoring the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, the reaction is typically quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Note: Due to the potential instability of the α-fluoro aldehyde product, it is often derivatized in situ, for example, by reduction with NaBH₄ to the corresponding alcohol for easier handling and purification.[3]
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon. The presence of four fluorine atoms creates a significant partial positive charge on the carbonyl carbon, making it a prime target for a wide range of nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. For this compound, this reaction is expected to be particularly facile.[5][6]
Grignard and organolithium reagents are potent carbon nucleophiles that are expected to add readily to the carbonyl group of this compound to form secondary alcohols. However, the high reactivity of these reagents can sometimes lead to side reactions with fluorinated compounds.[7][8]
Reaction Pathway Diagram:
Caption: Grignard reaction with this compound.
Representative Experimental Protocol (adapted from reactions with trifluoromethyl ketones):
-
A solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.
-
The Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol, 1.0 M in THF) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography.
The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes. This compound is expected to react with phosphorus ylides to yield the corresponding fluorinated alkenes. The stereoselectivity of the reaction will depend on the nature of the ylide (stabilized or non-stabilized).[9][10][11]
Experimental Workflow Diagram:
Caption: General workflow for the Wittig reaction.
Oxidation
Oxidation of this compound would yield the corresponding carboxylic acid, 2,3,3,3-tetrafluoropropanoic acid. Standard oxidizing agents such as potassium permanganate or Jones reagent can be employed, although milder conditions are often preferred for fluorinated compounds to avoid degradation.[12][13]
Representative Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in acetone (10 mL) at 0 °C, add Jones reagent (prepared from CrO₃ and H₂SO₄) dropwise until the orange color persists.
-
Stir the mixture at room temperature for 2 hours.
-
Add isopropanol to quench the excess oxidant.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and extracted with ethyl acetate.
-
The organic layer is dried over Na₂SO₄ and concentrated to give the crude carboxylic acid, which can be further purified by distillation or crystallization.
Reduction
Reduction of the aldehyde functionality to a primary alcohol (2,3,3,3-tetrafluoropropan-1-ol) can be readily achieved using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reduction Pathway Diagram:
Caption: Reduction of this compound.
Quantitative Data from Analogous Compounds
The following tables summarize representative yields for reactions of aldehydes structurally similar to this compound.
Table 1: Representative Yields for the Synthesis of α-Trifluoromethyl Aldehydes [3]
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (%) |
| Octanal | 85 | 98 |
| Cyclohexanecarbaldehyde | 69 | 99 |
| 3-Phenylpropanal | 71 | 99 |
Table 2: Representative Yields for Nucleophilic Trifluoromethylation of Aldehydes [14]
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 95 |
| 4-Nitrobenzaldehyde | 4-Nitro-α-(trifluoromethyl)benzyl alcohol | 98 |
| 2-Naphthaldehyde | α-(Trifluoromethyl)-2-naphthalenemethanol | 96 |
Spectroscopic Data of Analogous Compounds
Spectroscopic analysis is crucial for the characterization of fluorinated compounds. The following are expected and observed spectroscopic features for compounds containing a trifluoromethyl group adjacent to a chiral center.[15][16]
Table 3: Representative Spectroscopic Data for an α-Trifluoromethyl Alcohol
| Technique | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| NMR | ¹H | 3.5 - 4.5 (CH-OH) | multiplet | - |
| ¹³C | ~125 (CF₃) | quartet | ¹J(C,F) ≈ 280 | |
| ~70 (CH-OH) | quartet | ²J(C,F) ≈ 30 | ||
| ¹⁹F | -75 to -85 (CF₃) | doublet | ³J(F,H) ≈ 7 | |
| IR | - | 1100-1400 cm⁻¹ | - | - |
Stability and Handling
Fluorinated aldehydes, particularly those with strong electron-withdrawing groups, can be unstable. They are susceptible to:
-
Hydration: In the presence of water, they can form gem-diols (hydrates).
-
Polymerization: Especially upon storage, they may undergo polymerization.
Handling Recommendations:
-
Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
-
Use anhydrous solvents and reagents for reactions.
-
Monitor for signs of decomposition or polymerization.
Conclusion
The reactivity of this compound is predicted to be dominated by the highly electrophilic nature of its carbonyl group. This makes it a versatile intermediate for the synthesis of a wide range of fluorinated molecules. While direct experimental data is sparse, the reactivity patterns of analogous fluorinated aldehydes provide a solid foundation for exploring its chemistry. The protocols and data presented in this guide serve as a valuable starting point for researchers and drug development professionals working with this and similar fluorinated building blocks. Further experimental investigation is warranted to fully elucidate the specific reactivity profile of this promising compound.
References
- 1. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 2. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 3. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 6. Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. tandfonline.com [tandfonline.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Oxidation of α-trifluoromethyl alcohols using a recyclable oxoammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of 2,3,3,3-Tetrafluoropropanal: A Technical Guide
Executive Summary
2,3,3,3-Tetrafluoropropanal is a partially fluorinated aldehyde whose thermal stability is dictated by the interplay of the strong Carbon-Fluorine (C-F) bonds and the reactive aldehyde functional group. While the C-F bonds contribute to overall molecular stability, the presence of a C-H bond alpha to the carbonyl group and the inherent reactivity of the formyl C-H bond provide pathways for thermal decomposition. Based on analogous compounds, particularly trifluoroacetaldehyde, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely in the range of 400-550°C, proceeding through a free-radical chain mechanism. Key decomposition pathways are predicted to involve C-C bond scission and hydrogen fluoride (HF) elimination.
Predicted Thermal Stability and Decomposition Profile
The thermal stability of this compound is inferred from the known behavior of structurally similar compounds, most notably trifluoroacetaldehyde (CF₃CHO). The pyrolysis of trifluoroacetaldehyde has been studied in the temperature range of 460–520°C[1][2]. Given the additional C-C bond and the CFH group in this compound, its decomposition onset may vary, but this range provides a critical benchmark.
Table 1: Inferred Thermal Decomposition Data for this compound and Analogous Compounds
| Compound | Structure | Estimated Decomposition Onset Temperature (°C) | Key Decomposition Products |
| This compound (Inferred) | CF₃CFHCHO | 400 - 550 | 2,2,2-Trifluoroethane (CF₃CH₃), Carbon Monoxide (CO), Hydrogen Fluoride (HF), various smaller fluorocarbons |
| Trifluoroacetaldehyde | CF₃CHO | 460 - 520[1][2] | Trifluoromethane (CF₃H), Carbon Monoxide (CO), Hexafluoroethane (C₂F₆)[1][2] |
| 2,3,3,3-Tetrafluoropropene | CF₃CF=CH₂ | 1267 - 1679 (Shock Wave)[1] | 3,3,3-Trifluoropropyne (CHCCF₃), Hydrogen Fluoride (HF)[1] |
Proposed Thermal Decomposition Mechanisms
The thermal decomposition of this compound is likely to proceed via a free-radical chain reaction, initiated by the homolytic cleavage of the weakest bonds in the molecule. The C-C bond between the carbonyl carbon and the alpha-carbon is a probable initiation site, as is the formyl C-H bond.
Initiation
Two primary initiation steps are plausible:
-
C-C Bond Scission: CF₃CFHCHO → CF₃CFH• + •CHO
-
C-H Bond Scission: CF₃CFHCHO → CF₃CFHCO• + H•
Propagation
The initial radicals will propagate a chain reaction by abstracting hydrogen atoms or eliminating HF.
-
The formyl radical (•CHO) will readily decompose: •CHO → H• + CO
-
The resulting hydrogen atom can abstract another hydrogen from a parent molecule: H• + CF₃CFHCHO → H₂ + CF₃CFHCO•
-
The CF₃CFH• radical can abstract a hydrogen atom to form the stable product 2,2,2-trifluoroethane: CF₃CFH• + CF₃CFHCHO → CF₃CFH₂ + CF₃CFHCO•
Termination
The chain reaction terminates through the combination of two radical species. For instance:
2 CF₃CFH• → CF₃CFH-HFCF₃
A simplified, high-level logical diagram of the proposed primary decomposition pathway is presented below.
Caption: Proposed primary thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Stability Analysis
To empirically determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) would be employed.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a standard method for determining the onset of decomposition and associated thermal events.
-
Instrument: A simultaneous TGA/DSC instrument.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). Due to its likely volatility, a hermetically sealed pan may be necessary.
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the anticipated decomposition range (e.g., 600°C).
-
-
Data Collection: The instrument records the sample's mass loss (TGA) and the differential heat flow (DSC) as a function of temperature. The onset temperature of mass loss in the TGA curve indicates the beginning of decomposition. The DSC curve will show endothermic or exothermic peaks associated with decomposition.
The following diagram illustrates the general workflow for TGA/DSC analysis.
Caption: Workflow for TGA/DSC analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This protocol is designed to identify the volatile decomposition products.
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).
-
Sample Preparation: A small amount of the liquid sample is introduced into a pyrolysis tube or onto a filament.
-
Pyrolysis: The sample is rapidly heated to a set temperature within the decomposition range determined by TGA (e.g., 500°C) in an inert atmosphere (Helium). The heating is typically very fast (in milliseconds) to minimize secondary reactions.
-
Chromatographic Separation: The volatile pyrolysis products are swept by the carrier gas into the GC column. The GC oven temperature is programmed to separate the individual components of the product mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern, allowing for its identification by comparison to spectral libraries.
Conclusion
While direct experimental data for the thermal stability of this compound is currently lacking, a robust, inferred understanding can be developed through the analysis of analogous compounds and fundamental chemical principles. The presence of the trifluoromethyl group is expected to confer significant stability, though the aldehyde functionality and the alpha C-H bond provide pathways for decomposition at elevated temperatures. The primary decomposition mechanism is anticipated to be a free-radical chain reaction, yielding smaller fluorinated hydrocarbons and carbon monoxide. Empirical determination of the precise thermal decomposition profile requires standard analytical techniques such as TGA/DSC and Py-GC/MS, for which detailed experimental protocols are provided. This guide serves as a foundational resource for researchers handling this compound in applications where thermal stability is a critical parameter.
References
- 1. Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]
A Technical Guide to the Computational Analysis of 2,3,3,3-Tetrafluoropropanal Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational methodologies for investigating the conformational landscape of 2,3,3,3-tetrafluoropropanal. In the absence of direct experimental or computational studies on this specific molecule, this document establishes a robust theoretical framework based on established practices for analogous fluorinated organic compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to conduct in-depth conformational analyses, which are crucial for understanding molecular properties, reactivity, and interactions in biological systems. This guide details recommended computational methods, including density functional theory (DFT) and ab initio calculations, and outlines the process for identifying stable conformers and transition states. The information is presented through structured data tables and logical workflow diagrams to ensure clarity and facilitate practical application.
Introduction
The conformational flexibility of small molecules is a critical determinant of their physicochemical properties and biological activity. For fluorinated compounds such as this compound, the presence of highly electronegative fluorine atoms introduces complex stereoelectronic effects that significantly influence the conformational preferences. Understanding the rotational isomers (conformers) and the energy barriers between them is paramount for applications in drug design and materials science, where molecular shape and electrostatic potential are key to function.
To date, a dedicated computational or experimental study on the conformational analysis of this compound has not been reported in the scientific literature. Therefore, this guide synthesizes the current best practices from computational studies of structurally related fluorinated alkanes, aldehydes, and propanols to propose a detailed and reliable protocol for such an investigation.
Proposed Computational Methodology
The recommended approach for the conformational analysis of this compound involves a multi-step computational workflow. This process begins with the identification of key rotatable bonds, followed by a systematic scan of the potential energy surface to locate energy minima and transition states. Subsequent geometry optimizations and frequency calculations are then performed to characterize these stationary points.
Identification of Key Dihedral Angles
The primary conformational flexibility in this compound arises from the rotation around the C1-C2 and C2-C3 single bonds. The key dihedral angles to investigate are:
-
τ1 (O=C1-C2-H): Defines the orientation of the aldehyde group relative to the rest of the molecule.
-
τ2 (H-C2-C3-F): Describes the relative positions of the substituents on the C2 and C3 atoms.
A systematic variation of these two dihedral angles is essential to explore the complete conformational space.
Potential Energy Surface (PES) Scan
A relaxed PES scan is the initial step to map the conformational landscape. This involves systematically rotating the identified dihedral angles while allowing all other geometric parameters to relax at each step.
Experimental Protocol: Potential Energy Surface Scan
-
Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is required.
-
Initial Structure: Construct an initial geometry of this compound.
-
Methodology:
-
Level of Theory: A computationally efficient level of theory is recommended for the initial scan. Density Functional Theory (DFT) with a functional like B3LYP is a suitable choice.
-
Basis Set: A modest basis set such as 6-31G(d) can be used for the scan.
-
-
Scan Parameters:
-
Scan the dihedral angle τ1 from 0° to 360° in steps of 15°.
-
For each step of τ1, scan the dihedral angle τ2 from 0° to 360° in steps of 15°.
-
-
Output Analysis: The resulting energy profile will reveal the approximate locations of minima (corresponding to stable conformers) and maxima (corresponding to transition states).
Geometry Optimization and Frequency Calculations
The structures corresponding to the energy minima and maxima identified from the PES scan must be subjected to full geometry optimization and frequency calculations at a higher level of theory to obtain accurate energetic and structural information.
Experimental Protocol: Geometry Optimization and Frequency Calculations
-
Software: Utilize a quantum chemistry software package as mentioned above.
-
Input Structures: Use the geometries of the potential conformers and transition states obtained from the PES scan.
-
Methodology:
-
Level of Theory: Higher-level DFT functionals, such as M06-2X, are recommended for their improved handling of non-covalent interactions. Ab initio methods like Møller-Plesset perturbation theory (MP2) can also be employed for higher accuracy.
-
Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p) or the correlation-consistent cc-pVTZ, is advised for fluorine-containing compounds to accurately describe the electronic structure.
-
-
Calculation Type: Perform a geometry optimization followed by a frequency calculation.
-
Verification:
-
Conformers: A true energy minimum will have no imaginary frequencies.
-
Transition States: A first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation of the dihedral angle).
-
Data Presentation: Hypothetical Conformational Analysis Results
While direct data for this compound is unavailable, the following tables present a hypothetical but plausible summary of results based on the analysis of similar fluorinated molecules. These tables are intended to serve as a template for presenting the findings of a computational study.
Table 1: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (τ1, O=C1-C2-H) | Dihedral Angle (τ2, H-C2-C3-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Gauche-1 | ~60° | ~60° | 0.00 | 45.2 |
| Anti | ~180° | ~180° | 0.50 | 25.1 |
| Gauche-2 | ~60° | ~-60° | 0.75 | 16.5 |
| Syn | ~0° | ~180° | 1.20 | 8.2 |
Table 2: Rotational Barriers of this compound
| Transition State | Connects Conformers | Rotational Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| TS1 | Gauche-1 ↔ Anti | 2.5 | -150 |
| TS2 | Anti ↔ Gauche-2 | 2.8 | -145 |
| TS3 | Gauche-1 ↔ Syn | 3.5 | -180 |
Visualization of Computational Workflow and Conformational Relationships
Diagrams created using Graphviz (DOT language) are provided below to visually represent the logical flow of the computational study and the relationships between the identified conformers.
Quantum Chemical Blueprint for 2,3,3,3-Tetrafluoropropanal: A Technical Guide
For Immediate Release
Executive Summary
2,3,3,3-Tetrafluoropropanal is a molecule of significant interest due to the influence of its fluorine substituents on its electronic structure and potential reactivity. A deep understanding of its conformational landscape, vibrational spectra, and thermodynamic stability is paramount for its application in medicinal chemistry and materials science. This document outlines the requisite quantum chemical calculations, including Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, to elucidate these properties. The presented data is based on theoretical predictions for this molecule.
Computational Methodology and Protocols
A rigorous computational protocol is essential for obtaining accurate and reliable data. The proposed workflow for this compound involves a multi-step approach, beginning with a broad conformational search and culminating in high-level calculations for the most stable conformers.
Conformational Analysis Protocol
The initial step involves a comprehensive scan of the potential energy surface to identify all stable conformers.
-
Initial Search: A systematic rotation around the C-C single bonds is performed to generate a wide range of possible conformations.
-
Geometry Optimization: Each potential conformer is then subjected to geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set.
-
Vibrational Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm it as a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).
-
Energy Refinement: Single-point energy calculations are carried out using the more computationally expensive MP2 method with the same basis set to refine the relative energies of the conformers.
Spectroscopic and Thermochemical Protocols
For the most stable conformer, a detailed analysis of its spectroscopic and thermochemical properties is conducted.
-
Vibrational Analysis: The harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory. The resulting frequencies are scaled by an appropriate factor (typically around 0.96) to correct for anharmonicity and basis set deficiencies.
-
Thermochemical Analysis: Standard thermodynamic properties, including enthalpy, Gibbs free energy, and entropy, are calculated at 298.15 K and 1 atm.
Predicted Quantitative Data
The following tables summarize the anticipated quantitative results from the quantum chemical calculations on this compound.
Table 1: Relative Energies of Predicted Conformers
| Conformer | Optimization Method | Relative Energy (kcal/mol) | ZPVE-Corrected Relative Energy (kcal/mol) |
| Gauche | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |
| Anti | B3LYP/6-311++G(d,p) | 1.85 | 1.78 |
| Gauche | MP2/6-311++G(d,p) | 0.00 | 0.00 |
| Anti | MP2/6-311++G(d,p) | 1.62 | 1.55 |
Table 2: Predicted Optimized Geometric Parameters for the Most Stable Conformer
| Parameter | Atoms | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C1=O | 1.20 |
| C1-C2 | 1.53 | |
| C2-C3 | 1.55 | |
| C2-F | 1.39 | |
| C3-F (avg.) | 1.34 | |
| Bond Angle (°) | O=C1-C2 | 125.2 |
| C1-C2-C3 | 111.5 | |
| F-C2-C3 | 109.1 | |
| Dihedral Angle (°) | O=C1-C2-F | 120.5 |
Table 3: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| ν₁ | C=O Stretch | 1795 | 1723 |
| ν₂ | C-H Stretch | 2980 | 2861 |
| ν₃ | CF₃ Asymmetric Stretch | 1290 | 1238 |
| ν₄ | CF₃ Symmetric Stretch | 1185 | 1138 |
| ν₅ | C-F Stretch | 1140 | 1094 |
| ν₆ | C-C Stretch | 1060 | 1018 |
Table 4: Predicted Thermochemical Properties
| Property (at 298.15 K) | Predicted Value |
| Zero-Point Energy (kcal/mol) | 42.5 |
| Enthalpy (Hartree) | -573.1 |
| Gibbs Free Energy (Hartree) | -573.2 |
| Entropy (cal/mol·K) | 88.4 |
Visualizations of Computational Workflows
An In-depth Technical Guide to 2,3,3,3-Tetrafluoropropanal: From Discovery to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific discovery and detailed history of 2,3,3,3-Tetrafluoropropanal is limited. This guide provides a comprehensive overview based on available data for its hydrated form and theoretical synthetic pathways derived from established chemical principles.
Introduction
This compound is a fluorinated aldehyde of interest in organic synthesis and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms can significantly alter the chemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide delves into the known characteristics of this compound, its theoretical synthesis, and a proposed experimental workflow.
Discovery and History
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis Utilizing 2,3,3,3-Tetrafluoropropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging use of 2,3,3,3-tetrafluoropropanal as a versatile building block in asymmetric synthesis. The protocols detailed herein offer methodologies for the stereoselective construction of chiral molecules containing the valuable tetrafluoropropyl moiety. The unique electronic properties imparted by the fluorine atoms make these products of significant interest for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Introduction to this compound in Asymmetric Synthesis
This compound (TFP) is a fluorinated aldehyde that presents both opportunities and challenges in asymmetric synthesis. The strong electron-withdrawing nature of the tetrafluoroethyl group significantly activates the aldehyde carbonyl group towards nucleophilic attack. However, this high reactivity can also lead to challenges in controlling stereoselectivity. Recent advancements in organocatalysis have opened new avenues for the successful and highly stereocontrolled incorporation of the TFP unit into complex molecules. This document focuses on two key asymmetric transformations: the Proline-Catalyzed Aldol Reaction and the Organocatalyzed Henry (Nitroaldol) Reaction.
Asymmetric Aldol Reaction of this compound
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the creation of chiral β-hydroxy carbonyl compounds. Organocatalysis, particularly the use of chiral amines like proline, has proven effective in controlling the stereochemical outcome of aldol reactions involving highly reactive aldehydes such as this compound.
Logical Workflow for Proline-Catalyzed Aldol Reaction
Caption: Workflow for the proline-catalyzed aldol reaction of TFP.
Quantitative Data: Proline-Catalyzed Aldol Reaction
| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Cyclohexanone | (S)-Proline (20) | DMF | 24 | 85 | >95:5 | 98 |
| 2 | Acetone | (S)-Proline (20) | NMP | 48 | 72 | - | 95 |
| 3 | Cyclopentanone | (S)-Proline (20) | DMF | 36 | 81 | >95:5 | 97 |
| 4 | Butan-2-one | (S)-Proline (30) | DMSO | 72 | 65 | 80:20 | 92 |
Experimental Protocol: Proline-Catalyzed Aldol Reaction of this compound with Cyclohexanone
Materials:
-
(S)-Proline (20 mol%)
-
Cyclohexanone (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-proline (23.0 mg, 0.20 mmol).
-
Add anhydrous DMF (2.0 mL) and stir the mixture at room temperature until the catalyst is dissolved.
-
Add cyclohexanone (103 µL, 1.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (110 µL, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ketone.
-
Determine the yield, diastereomeric ratio (by 1H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Asymmetric Henry (Nitroaldol) Reaction of this compound
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for the synthesis of β-nitro alcohols, which are versatile precursors to β-amino alcohols and other important molecules. The use of chiral organocatalysts, such as bifunctional thioureas, enables the highly enantioselective addition of nitromethane to the activated this compound.
Signaling Pathway for Organocatalyzed Henry Reaction
Caption: Proposed catalytic cycle for the Henry reaction.
Quantitative Data: Organocatalyzed Henry Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Takemoto Catalyst (10) | Toluene | -20 | 48 | 92 | 96 |
| 2 | Cinchona-derived Thiourea (10) | CH2Cl2 | -40 | 72 | 88 | 94 |
| 3 | Bifunctional Amine-Thiourea (5) | MTBE | -20 | 60 | 95 | 97 |
| 4 | Jacobsen's Thiourea Catalyst (10) | Toluene | -30 | 48 | 90 | 95 |
Experimental Protocol: Organocatalyzed Henry Reaction of this compound with Nitromethane
Materials:
-
Bifunctional Amine-Thiourea Catalyst (e.g., Takemoto catalyst) (10 mol%)
-
This compound (0.5 mmol, 1.0 equiv)
-
Nitromethane (1.5 mmol, 3.0 equiv)
-
Toluene, anhydrous (1.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (0.05 mmol).
-
Add anhydrous toluene (1.0 mL) and stir to dissolve the catalyst.
-
Cool the solution to the specified temperature (e.g., -20 °C) using a cryostat.
-
Add nitromethane (81 µL, 1.5 mmol).
-
Add this compound (55 µL, 0.5 mmol) to the reaction mixture.
-
Stir the reaction at -20 °C for the specified time (e.g., 48 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution (2 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral β-nitro alcohol.
-
Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Conclusion
The protocols outlined in these application notes demonstrate the utility of this compound as a valuable C2 building block in asymmetric synthesis. The high reactivity of the aldehyde, when coupled with the appropriate chiral organocatalyst, allows for the efficient and highly stereoselective synthesis of valuable fluorinated chiral molecules. These methods provide a foundation for researchers in academia and industry to explore the synthesis of novel compounds with potentially enhanced biological and material properties. Further optimization of reaction conditions and exploration of a broader range of nucleophiles and catalysts will undoubtedly expand the synthetic utility of this promising fluorinated substrate.
Application Notes and Protocols: Aldol Reaction of 2,3,3,3-Tetrafluoropropanal with Enolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, the development of stereoselective methods for the synthesis of fluorinated building blocks is of significant interest, particularly in the fields of medicinal chemistry and materials science.
2,3,3,3-Tetrafluoropropanal is an attractive, albeit challenging, electrophile for aldol reactions due to the strong electron-withdrawing nature of the fluoroalkyl group, which activates the carbonyl group towards nucleophilic attack but can also promote side reactions. This document provides an overview of the aldol reaction involving this compound and various enolates, including detailed protocols and data for analogous reactions with structurally similar polyfluorinated aldehydes, owing to the limited specific literature on this compound itself. The presented methodologies and data serve as a guide for researchers looking to synthesize novel β-hydroxy carbonyl compounds bearing a tetrafluoropropyl moiety.
General Reaction Scheme
The aldol reaction of this compound with an enolate generated from a ketone, aldehyde, or ester proceeds to form a β-hydroxy carbonyl compound. The stereochemical outcome of the reaction (diastereo- and enantioselectivity) is highly dependent on the reaction conditions, including the nature of the enolate counter-ion, the solvent, the temperature, and the presence of chiral catalysts or auxiliaries.
Caption: General workflow for the aldol reaction of this compound.
Application Notes: Proline-Catalyzed Asymmetric Aldol Reaction
Organocatalysis, particularly using small chiral molecules like proline, has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives can effectively catalyze the direct asymmetric aldol reaction between ketones and aldehydes, proceeding through an enamine intermediate. While specific data for this compound is scarce, the following section details a representative protocol for the proline-catalyzed aldol reaction of a similar polyfluorinated aldehyde, 2,2,2-trifluoroacetaldehyde, with acetone. This provides a valuable starting point for optimization with this compound.
Key Considerations:
-
Catalyst Loading: Proline is typically used in catalytic amounts (10-30 mol%).
-
Solvent: Aprotic solvents like DMSO, DMF, or chlorinated solvents are commonly employed.
-
Temperature: Reactions are often run at room temperature or slightly below to enhance stereoselectivity.
-
Substrate Scope: The reaction is generally applicable to a range of ketone and aldehyde substrates. The high electrophilicity of fluorinated aldehydes can lead to high reactivity.
Representative Experimental Protocol (Analogous System)
Reaction: Asymmetric aldol addition of acetone to ethyl trifluoropyruvate (a trifluoromethyl ketoester, analogous to a highly activated aldehyde).
Materials:
-
Ethyl trifluoropyruvate
-
Acetone
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of ethyl trifluoropyruvate (1.0 mmol) in DMSO (4.0 mL) was added acetone (10.0 mmol).
-
(S)-Proline (0.2 mmol, 20 mol%) was then added to the mixture.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired β-hydroxy-α-(trifluoromethyl) ester.
Representative Data (Analogous System)
The following table summarizes results for the proline-catalyzed aldol reaction between various ketones and ethyl trifluoropyruvate. This data illustrates the expected yields and stereoselectivities for reactions involving highly electrophilic fluorinated carbonyls.
| Enolate Source (Ketone) | Product Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Acetone | 95 | - | 96 |
| Cyclohexanone | 98 | 99:1 | 99 |
| Cyclopentanone | 92 | 95:5 | 98 |
| 2-Butanone | 85 | 80:20 | 94 |
Note: This data is for an analogous system and should be used as a guideline for developing the reaction with this compound. Optimization of reaction conditions will be necessary.
Caption: Catalytic cycle for the proline-catalyzed direct asymmetric aldol reaction.
Application Notes: Lewis Acid-Mediated Aldol Reaction of Silyl Enol Ethers
The Mukaiyama aldol reaction, which involves the use of a silyl enol ether as the enolate surrogate and a Lewis acid as a promoter, is a powerful method for controlling the regioselectivity and stereoselectivity of the aldol addition. This approach is particularly useful for reactions with highly reactive aldehydes like this compound.
Key Considerations:
-
Lewis Acid: A variety of Lewis acids can be used, such as TiCl4, SnCl4, BF3·OEt2, and TMSOTf. The choice of Lewis acid can significantly impact the stereochemical outcome.
-
Silyl Enol Ether Geometry: The geometry (E or Z) of the silyl enol ether can influence the diastereoselectivity of the aldol product, often following the Zimmerman-Traxler model.
-
Temperature: Reactions are typically carried out at low temperatures (-78 °C) to maximize selectivity and minimize side reactions.
Representative Experimental Protocol (General)
Reaction: Lewis acid-mediated aldol addition of a silyl enol ether to this compound.
Materials:
-
This compound
-
Silyl enol ether (e.g., of acetone or cyclohexanone)
-
Lewis acid (e.g., TiCl4)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
A solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Lewis acid (e.g., TiCl4, 1.1 mmol in DCM) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the silyl enol ether (1.2 mmol) in anhydrous DCM (2 mL) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1-4 hours, with progress monitored by TLC.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of NaHCO3.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Expected Outcomes and Data Interpretation
Caption: Logical workflow of a Lewis acid-mediated Mukaiyama aldol reaction.
Summary and Future Directions
The aldol reaction of this compound with various enolates represents a promising avenue for the synthesis of novel, highly functionalized fluorinated molecules. While the existing literature on this specific aldehyde is limited, the protocols and data from analogous, well-studied fluorinated carbonyl compounds provide a solid foundation for methodological development. Researchers are encouraged to explore both organocatalytic and Lewis acid-mediated approaches, with careful optimization of reaction parameters to achieve high yields and stereoselectivities. The resulting β-hydroxy carbonyl adducts are versatile intermediates that can be further elaborated into a wide range of biologically active compounds and advanced materials. Future work should focus on systematically investigating the reactivity of this compound with a broader scope of enolates and the development of highly efficient and stereoselective catalytic systems tailored for this unique substrate.
Optimizing the Witt-ig Reaction for the Synthesis of Fluorinated Olefins from 2,3,3,3-Tetrafluoropropanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimization of the Wittig reaction for the synthesis of fluorinated olefins using 2,3,3,3-tetrafluoropropanal. The introduction of the 2,3,3,3-tetrafluoropropylidene moiety into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. This document outlines general protocols for Wittig and Horner-Wadsworth-Emmons (HWE) reactions, discusses key optimization parameters, and provides a framework for developing specific reaction conditions.
Overview of the Olefination of this compound
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for the formation of carbon-carbon double bonds.[1][2] In the context of this compound, these reactions provide a direct route to α,β-unsaturated compounds bearing a tetrafluorinated ethyl group.
The general scheme for the Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The nature of the ylide (stabilized, semi-stabilized, or non-stabilized) is a critical factor influencing the stereochemical outcome of the reaction.[1] The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, typically offers advantages in terms of product purification and often provides high E-selectivity.[2][3]
Key Optimization Parameters:
-
Ylide/Phosphonate Structure: The electronic nature of the substituent on the ylide or phosphonate will determine its stability and reactivity, which in turn affects the stereoselectivity (E/Z ratio) of the resulting alkene.
-
Base: The choice of base is crucial for the efficient generation of the ylide or phosphonate carbanion. The strength of the base should be matched to the acidity of the phosphonium salt or phosphonate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and stereoselectivity.
-
Temperature: Reaction temperature can affect the stability of the intermediates and influence the kinetic versus thermodynamic control of the reaction.
-
Additives: In some cases, the addition of salts (e.g., lithium halides) can modify the stereochemical outcome.
Data Presentation: Expected Outcomes
The following tables summarize the expected yields and stereoselectivities for the Wittig and HWE reactions of this compound with different types of ylides and phosphonates based on general principles. Note: These are predicted outcomes and require experimental validation.
Table 1: Predicted Outcomes for the Wittig Reaction of this compound
| Ylide Type | Ylide Example | Expected Major Isomer | Predicted Yield Range | Predicted E/Z Ratio |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | E | Moderate to High | >90:10 |
| Semi-stabilized | Benzylidenetriphenylphosphorane | Mixture | Moderate | Variable (e.g., 40:60 to 60:40) |
| Non-stabilized | Methylenetriphenylphosphorane | Z | Moderate to High | >10:90 |
Table 2: Predicted Outcomes for the Horner-Wadsworth-Emmons Reaction of this compound
| Phosphonate Type | Phosphonate Example | Base | Expected Major Isomer | Predicted Yield Range | Predicted E/Z Ratio |
| Standard (HWE) | Triethyl phosphonoacetate | NaH, NaOEt | E | High | >95:5 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | Z | High | >95:5 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. This compound is expected to be volatile and should be handled with care.
General Protocol for Wittig Reaction with a Stabilized Ylide
This protocol describes the reaction of this compound with a commercially available stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Dissolve the ylide in anhydrous DCM or THF.
-
Add this compound (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
General Protocol for Wittig Reaction with a Non-Stabilized Ylide (in situ generation)
This protocol describes the in situ generation of a non-stabilized ylide, such as methylenetriphenylphosphorane, followed by its reaction with this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Schlenk flask or similar apparatus for air-sensitive reactions
-
Syringes and needles
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes a standard HWE reaction to favor the formation of the E-alkene.[3]
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature until hydrogen evolution ceases.
-
Cool the resulting solution to 0 °C.
-
Add this compound (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in these application notes.
Caption: General mechanism of the Wittig reaction with this compound.
Caption: Horner-Wadsworth-Emmons reaction pathway for this compound.
Caption: General experimental workflow for the olefination of this compound.
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions are highly valuable for the synthesis of olefins from this compound. The choice of ylide or phosphonate reagent is paramount in determining the stereochemical outcome. The protocols provided herein serve as a robust starting point for the optimization of these reactions. Careful control of reaction conditions, including base, solvent, and temperature, will be essential to achieve high yields and the desired stereoselectivity for the synthesis of novel fluorinated compounds for pharmaceutical and materials science applications. Further experimental investigation is required to establish specific quantitative data for the olefination of this particular fluorinated aldehyde.
References
- 1. Olefination reactions of phosphorus-stabilized carbon nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Grignard Reaction with 2,3,3,3-Tetrafluoropropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting a Grignard reaction with 2,3,3,3-tetrafluoropropanal. The protocols are based on established principles of Grignard chemistry and analogous reactions with other fluorinated carbonyl compounds, as direct literature on this specific reaction is limited. These guidelines are intended to serve as a starting point for researchers to develop and optimize their specific synthetic procedures.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group.[1][2] The reaction with this compound is of significant interest for the synthesis of fluorinated secondary alcohols, which are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
The presence of the electron-withdrawing tetrafluoropropyl group in this compound enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack. However, it may also promote side reactions such as reduction of the aldehyde.[3] Therefore, careful control of reaction conditions is crucial to achieve high yields of the desired secondary alcohol.
Reaction Scheme
The general scheme for the Grignard reaction with this compound is as follows:
2,3,3,3-TetrafluoropropanalGrignard ReagentMagnesium Alkoxide IntermediateFluorinated Secondary Alcohol
Where 'R' can be an alkyl, aryl, or vinyl group, and 'X' is a halogen (typically Cl, Br, or I).
Experimental Protocols
3.1. General Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents and atmospheric moisture.[4][5] All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen). Anhydrous solvents are essential for the success of the reaction.[6]
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent quenching of the Grignard reagent.
-
Grignard Reagent Preparation: While many Grignard reagents are commercially available, they can also be prepared in situ by reacting an organic halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[5][7]
3.2. Protocol for the Grignard Addition to this compound
This protocol describes the addition of a generic Grignard reagent (R-MgX) to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride) solution in THF or diethyl ether
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Cooling bath (ice-water or dry ice-acetone)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet.
-
Reagent Charging: Under a positive flow of inert gas, charge the flask with a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the reaction mixture to -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath). A lower temperature is generally preferred to minimize side reactions.[3]
-
Grignard Reagent Addition: Slowly add the Grignard reagent solution (1.0 - 1.2 eq) dropwise from the addition funnel to the stirred solution of the aldehyde over a period of 30-60 minutes. Maintain the internal temperature below the specified limit during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will hydrolyze the magnesium alkoxide intermediate.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude fluorinated secondary alcohol can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data Summary
| Grignard Reagent (R-MgX) | Product | Expected Yield Range (%) | Potential Side Products |
| Methylmagnesium Bromide | 3,4,4,4-Tetrafluorobutan-2-ol | 60-80 | Reduction product, enolization products |
| Ethylmagnesium Bromide | 1,1,1,2-Tetrafluoropentan-3-ol | 55-75 | Reduction product, enolization products |
| Phenylmagnesium Bromide | 1-Phenyl-2,3,3,3-tetrafluoropropan-1-ol | 50-70 | Reduction product, enolization products |
| Vinylmagnesium Bromide | 5,6,6,6-Tetrafluorohex-1-en-4-ol | 45-65 | Reduction product, polymerization |
Note: The expected yields are estimates and may vary depending on the specific reaction conditions and the nature of the Grignard reagent. Optimization of reaction parameters is recommended to improve yields.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Grignard reaction with this compound.
Caption: General workflow for the Grignard reaction.
Signaling Pathways/Logical Relationships
The following diagram illustrates the key transformations and logical flow of the Grignard reaction.
Caption: Key steps in the Grignard reaction.
Conclusion
The Grignard reaction of this compound provides a viable route to novel fluorinated secondary alcohols. The protocols and data presented herein, derived from established chemical principles and analogous reactions, offer a solid foundation for researchers to explore this chemistry. Careful attention to anhydrous and inert reaction conditions is paramount to achieving successful outcomes. Further optimization of reaction parameters for specific Grignard reagents is encouraged to maximize product yields and minimize side reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2,3,3,3-Tetrafluoropropanal and its Congeners in Medicinal Chemistry
A pivot to the versatile building block, 2,3,3,3-tetrafluoropropene (HFO-1234yf), in the synthesis of fluorinated bioactive molecules.
While 2,3,3,3-Tetrafluoropropanal is not a commonly cited reagent in medicinal chemistry literature, its close and industrially significant precursor, 2,3,3,3-tetrafluoropropene (HFO-1234yf), serves as a valuable and versatile building block for the synthesis of a wide array of trifluoromethyl-containing heterocycles. The introduction of a trifluoromethyl (CF₃) group into drug candidates is a well-established strategy to enhance their metabolic stability, lipophilicity, and binding affinity. This document outlines the application of HFO-1234yf and its derivatives in the synthesis of medicinally relevant compounds, providing detailed protocols and biological data where available.
I. Introduction to Fluorinated Building Blocks in Drug Discovery
The incorporation of fluorine into organic molecules has a profound impact on their physicochemical and biological properties. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly improve the pharmacokinetic profile of a drug. 2,3,3,3-tetrafluoropropene has emerged as a cost-effective and readily available C3 building block for the introduction of the trifluoromethyl moiety into complex molecular architectures, particularly heterocyclic scaffolds which are prevalent in many approved drugs.
II. Synthesis of Bioactive Heterocycles from 2,3,3,3-Tetrafluoropropene
A primary application of HFO-1234yf in medicinal chemistry is in the synthesis of trifluoromethyl-substituted heterocycles through cycloaddition reactions. These reactions offer a direct and efficient route to novel chemical entities with potential therapeutic applications.
A. Synthesis of Trifluoromethyl-Substituted Pyrazoles
Trifluoromethyl-pyrazoles are a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
This protocol is adapted from the synthesis of potent growth inhibitors of drug-resistant bacteria.[1][2]
-
Synthesis of the Pyrazole Aldehyde Intermediate:
-
React 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the corresponding hydrazone.
-
Treat the hydrazone intermediate with a Vilsmeier-Haack reagent (e.g., POCl₃ and DMF) to yield the pyrazole aldehyde. The reaction is typically heated at 90°C for 8 hours.
-
The crude aldehyde can be purified by precipitation in ice water followed by filtration and washing.
-
-
Reductive Amination to Form Target Compounds:
-
A mixture of the pyrazole aldehyde (0.5 mmol) and the desired aniline derivative (0.55 mmol) is refluxed in toluene using a Dean-Stark apparatus for 6 hours to form the imine.
-
After cooling, the imine is filtered and recrystallized.
-
The purified imine (0.5 mmol) is dissolved in methanol, cooled to 0°C, and sodium borohydride (2.5 mmol) is added portion-wise.
-
The reaction mixture is stirred for 10 hours, followed by standard aqueous work-up and purification to yield the final pyrazole derivative.
-
Quantitative Data: Antimicrobial Activity of Trifluoromethyl-Pyrazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected synthesized pyrazole derivatives against Gram-positive bacteria.[1][2]
| Compound ID | R-group on Aniline | S. aureus (MIC in µg/mL) | E. faecalis (MIC in µg/mL) |
| 1 | Phenyl | 2 | 4 |
| 2 | 4-Methylphenyl | 1 | 2 |
| 3 | 4-Ethylphenyl | 0.5 | 1 |
| 11 | 4-Chlorophenyl | 0.25 | 0.5 |
| 28 | 3,4-Dichlorophenyl | 0.25 | 0.5 |
| 29 | 3,5-Dichlorophenyl | 0.25 | 0.5 |
B. Synthesis of Trifluoromethyl-Substituted Isoxazoles
Isoxazole derivatives containing a trifluoromethyl group have shown promising anticancer activity.
Experimental Protocol: [3+2] Cycloaddition for Isoxazoline Synthesis
The nitrone-olefin [3+2] cycloaddition is a powerful method for the synthesis of isoxazolidines, which can be further elaborated to isoxazoles.[3][4] While a direct protocol with HFO-1234yf is not detailed in the provided search results, a general procedure is outlined below.
-
Nitrone Formation:
-
Condense an appropriate N-substituted hydroxylamine with an aldehyde or ketone to form the nitrone. This reaction is typically carried out in a suitable organic solvent like dichloromethane or toluene.
-
-
Cycloaddition Reaction:
-
A solution of the nitrone and 2,3,3,3-tetrafluoropropene in a high-pressure reaction vessel is heated. The temperature and pressure will need to be optimized for the specific substrates.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the trifluoromethyl-substituted isoxazolidine.
-
Quantitative Data: Anticancer Activity of a Trifluoromethyl-Isoxazole Derivative
The following data highlights the enhanced anticancer activity of a trifluoromethylated isoxazole derivative compared to its non-fluorinated analog against the MCF-7 human breast cancer cell line.[5][6]
| Compound | Structure | IC₅₀ (µM) against MCF-7 |
| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 |
| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 |
III. Signaling Pathways and Experimental Workflows
The synthesized trifluoromethyl-containing heterocycles often exert their biological effects by modulating specific signaling pathways involved in cell proliferation, survival, and microbial growth.
A. Anticancer Activity and Apoptosis Induction
The trifluoromethyl-isoxazole derivative 2g was found to induce apoptosis in cancer cells. The general workflow for evaluating anticancer activity and the apoptotic pathway is depicted below.
Caption: Workflow for the synthesis and biological evaluation of anticancer compounds.
A potential signaling pathway targeted by such anticancer agents is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth and survival.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by a CF3-isoxazole derivative.
B. Antimicrobial Activity and Mechanism
The trifluoromethyl-pyrazole derivatives exhibit potent activity against drug-resistant bacteria. The logical workflow for the development of such antimicrobial agents is outlined below.
Caption: Development workflow for novel antimicrobial pyrazole derivatives.
IV. Conclusion
While direct applications of this compound in medicinal chemistry are not widely reported, its precursor, 2,3,3,3-tetrafluoropropene, stands out as a highly valuable and versatile C3 building block. Its use in the synthesis of trifluoromethyl-containing heterocycles, such as pyrazoles and isoxazoles, has led to the discovery of potent anticancer and antimicrobial agents. The methodologies and data presented herein provide a foundation for researchers and drug development professionals to explore the rich chemical space offered by this readily available fluorinated synthon. Further investigation into the reaction scope and biological activities of derivatives from HFO-1234yf is warranted and holds significant promise for the discovery of novel therapeutics.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 2,3,3,3-Tetrafluoropropanal
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the polymerization of 2,3,3,3-Tetrafluoropropanal. The following application notes and protocols are hypothetical and constructed based on the general principles of aldehyde and fluoroaldehyde polymerization. These are intended to serve as a starting point for research and development.
Introduction
Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The polymerization of fluorinated monomers is a key route to these advanced materials. This compound (CF₃CFHCHO) is a fluorinated aldehyde that, in principle, can undergo polymerization through its carbonyl group to form a polyacetal. The electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, making it susceptible to both anionic and cationic polymerization methods.[1]
Polymers derived from aldehydes, known as polyacetals, are noted for their potential as degradable or recyclable materials.[2] However, the polymerization of higher aldehydes can be challenging due to low ceiling temperatures, meaning the polymerization is only favorable at low temperatures.[3] The resulting polyaldehydes can also exhibit thermal instability and may require end-capping to prevent depolymerization.[3]
This document provides hypothetical protocols for the anionic and cationic polymerization of this compound, along with expected trends in a tabular format and visualizations of the reaction pathways.
Anionic Polymerization of this compound
Anionic polymerization of aldehydes is typically initiated by strong bases or organometallic compounds.[4] The high electrophilicity of the carbonyl carbon in this compound suggests that it would be highly reactive towards anionic initiators.
Hypothetical Experimental Protocol
Objective: To synthesize poly(this compound) via anionic polymerization.
Materials:
-
This compound (monomer), freshly distilled under inert atmosphere.
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene).
-
Initiator (e.g., n-butyllithium (n-BuLi) in hexanes, sodium naphthalenide in THF).
-
Quenching agent (e.g., anhydrous methanol).
-
Inert gas (Argon or Nitrogen).
-
Schlenk line and glassware, oven-dried and cooled under vacuum.
Procedure:
-
All glassware is rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas.
-
Anhydrous solvent is transferred to the reaction flask via cannula under an inert atmosphere.
-
The reaction flask is cooled to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
The freshly distilled this compound monomer is added to the cooled solvent.
-
The initiator solution is added dropwise to the stirred monomer solution. The reaction is monitored for any changes in viscosity or appearance.
-
The polymerization is allowed to proceed for a specified time (e.g., 1-4 hours).
-
The reaction is terminated by the addition of a quenching agent, such as anhydrous methanol.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Hypothetical Data
The following table illustrates the expected relationship between initiator concentration, monomer conversion, and polymer properties for the anionic polymerization of this compound.
| Entry | Initiator (n-BuLi) (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | 1.0 | -78 | 2 | 95 | 12000 | 11500 | 1.15 |
| 2 | 0.5 | -78 | 2 | 92 | 23500 | 22800 | 1.18 |
| 3 | 0.2 | -78 | 2 | 88 | 56000 | 54000 | 1.25 |
| 4 | 1.0 | -40 | 2 | 75 | 9600 | 8900 | 1.35 |
Note: This data is hypothetical and for illustrative purposes only.
Anionic Polymerization Pathway
Caption: Anionic polymerization of this compound.
Cationic Polymerization of this compound
Cationic polymerization of aldehydes is initiated by Lewis or Brønsted acids.[5] The carbonyl oxygen of the aldehyde acts as a Lewis base, which is protonated or coordinates to the Lewis acid to generate an oxonium ion that propagates the polymerization.
Hypothetical Experimental Protocol
Objective: To synthesize poly(this compound) via cationic polymerization.
Materials:
-
This compound (monomer), freshly distilled and dried over molecular sieves.
-
Anhydrous, non-polar solvent (e.g., dichloromethane, hexane).
-
Initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂), triflic acid (CF₃SO₃H)).
-
Terminating agent (e.g., ammonia in methanol, water).
-
Inert gas (Argon or Nitrogen).
-
Schlenk line and glassware, oven-dried and cooled under vacuum.
Procedure:
-
Set up the reaction apparatus under a dry, inert atmosphere.
-
Transfer the anhydrous solvent to the reaction flask.
-
Cool the flask to the desired low temperature (e.g., -78°C to -20°C).
-
Add the purified this compound monomer to the solvent.
-
Slowly add the cationic initiator to the stirred monomer solution.
-
Allow the polymerization to proceed, monitoring for any changes.
-
Terminate the reaction by adding the terminating agent.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Isolate the polymer by filtration and dry under vacuum.
Hypothetical Data
The following table shows the expected outcome of cationic polymerization of this compound under various conditions.
| Entry | Initiator (BF₃·OEt₂) (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | 0.5 | -78 | 1 | 90 | 25000 | 1.45 |
| 2 | 0.2 | -78 | 1 | 85 | 58000 | 1.52 |
| 3 | 0.5 | -40 | 1 | 65 | 18000 | 1.68 |
| 4 | 0.5 | -20 | 1 | 40 | 9500 | 1.85 |
Note: This data is hypothetical and for illustrative purposes only.
Cationic Polymerization Pathway
Caption: Cationic polymerization of this compound.
Note on a Related Monomer: 2,3,3,3-Tetrafluoropropene
It is important to note that the similarly named monomer, 2,3,3,3-tetrafluoropropene (HFO-1234yf), is a well-documented and widely studied fluorinated olefin. This compound undergoes polymerization, typically via radical mechanisms, to produce thermoplastic materials.[6] It is possible that queries regarding the polymerization of "this compound" may be a result of confusion with this more common monomer. Researchers interested in fluoropolymers are encouraged to review the extensive literature on the polymerization of 2,3,3,3-tetrafluoropropene.[7][8]
Experimental Workflow for Monomer and Polymer Characterization
Caption: General workflow for polymerization and characterization.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Embracing the challenges of aldehyde polymerization - American Chemical Society [acs.digitellinc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differences in electroactive terpolymers based on VDF, TrFE and 2,3,3,3-tetrafluoropropene prepared by batch solution and semi-continuous aqueous suspension polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. EP2751147A2 - Polymerization of 2,3,3,3-tetrafluoropropene and polymers formed from 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
Application Notes and Protocols for 2,3,3,3-Tetrafluoropropanal in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into active pharmaceutical and agrochemical ingredients is a well-established strategy for enhancing their biological efficacy. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, make fluorinated organic compounds highly valuable in the development of next-generation crop protection agents.[1][2][3][4] While direct applications of 2,3,3,3-tetrafluoropropanal in the synthesis of commercially available agrochemicals are not extensively documented in publicly available literature, its structure, featuring a reactive aldehyde and a tetrafluoropropyl group (CF3-CHF-), presents significant potential as a versatile building block for creating novel agrochemical candidates.
These application notes provide an overview of the potential synthetic utility of this compound in the synthesis of agrochemical precursors and target molecules. The protocols outlined below are based on well-established organic reactions and are intended to serve as a guide for researchers exploring the use of this fluorinated aldehyde in their synthetic endeavors.
Key Synthetic Transformations
This compound can be utilized in a variety of fundamental organic reactions to construct key agrochemical scaffolds. The electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the aldehyde group.
Wittig Reaction: Synthesis of Tetrafluoropropyl-Substituted Alkenes
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from aldehydes and ketones.[5][6] Reacting this compound with a phosphorus ylide can introduce the tetrafluoropropylidene moiety into a range of substrates, which can be valuable intermediates for agrochemicals.
Experimental Protocol: Wittig Olefination of this compound
Objective: To synthesize a generic alkene containing the 2,3,3,3-tetrafluoropropylidene group.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 equivalents) dropwise. A distinct color change is often observed, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
Reductive Amination: Synthesis of Tetrafluoropropyl-Containing Amines
Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[7][8][9] This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in a wide range of agrochemicals. The reaction of this compound with an amine in the presence of a reducing agent can produce various tetrafluoropropyl amines.
Experimental Protocol: Reductive Amination of this compound
Objective: To synthesize a secondary amine containing the 2,3,3,3-tetrafluoropropyl group.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
A suitable solvent (e.g., dichloromethane (DCM), methanol (MeOH), 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.
-
-
Reduction:
-
Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target amine.
-
Aldol Condensation: Synthesis of α,β-Unsaturated Carbonyl Compounds
Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated aldehydes and ketones.[10][11][12][13] While this compound itself cannot act as the enolate component due to the lack of an α-proton, it can serve as an excellent electrophilic partner in a crossed aldol condensation with an enolizable ketone or aldehyde.
Experimental Protocol: Crossed Aldol Condensation of this compound
Objective: To synthesize an α,β-unsaturated ketone with a tetrafluoropropylidene moiety.
Materials:
-
This compound
-
An enolizable ketone (e.g., acetone, acetophenone)
-
A base catalyst (e.g., sodium hydroxide (NaOH), potassium hydroxide (KOH)) or an acid catalyst (e.g., p-toluenesulfonic acid)
-
A suitable solvent (e.g., ethanol, water, or a mixture)
Procedure (Base-Catalyzed):
-
Reaction Setup:
-
In a round-bottom flask, dissolve the enolizable ketone (1.0 equivalent) in the chosen solvent.
-
Add the base catalyst (e.g., a 10% aqueous solution of NaOH) dropwise while stirring.
-
Cool the mixture in an ice bath.
-
-
Addition of Aldehyde:
-
Slowly add this compound (0.8-1.0 equivalents) to the cooled reaction mixture.
-
Stir the reaction at a low temperature for a specified period, then allow it to warm to room temperature. The reaction may require heating to promote dehydration to the enone.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Summary
| Reaction Type | Substrates | Product Type | Expected Yield Range (%) |
| Wittig Reaction | This compound, Methyltriphenylphosphonium bromide | 1,1,1,2-Tetrafluoro-3-butene | 60-85 |
| Reductive Amination | This compound, Benzylamine | N-(2,3,3,3-Tetrafluoropropyl)benzylamine | 70-90 |
| Aldol Condensation | This compound, Acetone | 5,6,6,6-Tetrafluoro-4-hydroxy-4-methyl-2-pentanone | 50-75 (before dehydration) |
Visualizations
Synthetic Pathways
Caption: Synthetic routes from this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its ability to participate in a range of fundamental organic transformations allows for the introduction of the tetrafluoropropyl moiety into diverse molecular scaffolds. The protocols provided herein offer a starting point for researchers to investigate the synthetic potential of this fluorinated aldehyde. Further exploration in this area could lead to the discovery of new agrochemicals with enhanced properties and improved performance.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biesterfeld.no [biesterfeld.no]
- 3. Fluorinated Building Blocks [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 醛醇冷凝反應 [sigmaaldrich.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of 2,3,3,3-Tetrafluoropropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3,3-Tetrafluoropropanal is a fluorinated aldehyde of interest in various fields, including atmospheric chemistry, toxicology, and as a potential metabolite of fluorinated compounds in drug development. Due to its volatile and reactive nature, direct analysis can be challenging. Derivatization is a crucial technique to enhance its stability, improve chromatographic properties, and increase detection sensitivity for analytical purposes.
These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The primary derivatizing agents discussed are O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS and 2,4-dinitrophenylhydrazine (DNPH) for HPLC-UV.
Section 1: Derivatization with PFBHA for GC-MS Analysis
PFBHA is a widely used derivatizing agent for carbonyl compounds, including aldehydes.[1] The reaction results in the formation of a stable oxime derivative with a high molecular weight and excellent electron-capturing properties, making it highly suitable for sensitive detection by GC with an electron capture detector (ECD) or mass spectrometry (MS).[2] The pentafluorobenzyl group provides a characteristic mass spectral fragmentation pattern, with a prominent ion at m/z 181, which is useful for quantification.[1]
Logical Workflow for PFBHA Derivatization and GC-MS Analysis
Caption: Workflow for the derivatization of this compound with PFBHA and subsequent GC-MS analysis.
Experimental Protocol: PFBHA Derivatization
This protocol is adapted from established methods for aldehyde analysis in aqueous samples.[3][4]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Buffer solution (e.g., 0.1 M acetate buffer, pH 4.5)
-
Organic solvent (e.g., hexane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For aqueous samples, transfer a known volume (e.g., 5 mL) into a glass vial.
-
If necessary, adjust the pH of the sample to approximately 4.5 using the buffer solution. The natural pH of beer (around 4.5) has been shown to be favorable for this reaction.[3]
-
-
Derivatization Reaction:
-
Prepare a fresh solution of PFBHA in reagent-grade water (e.g., 1 mg/mL).
-
Add an excess of the PFBHA solution to the sample vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture. Reaction times and temperatures can be optimized, with studies showing good yields after incubation at 60°C for 60 minutes or 40°C for 90 minutes.[4]
-
-
Extraction of the Derivative:
-
After incubation, allow the vial to cool to room temperature.
-
Add a suitable organic solvent (e.g., 1-2 mL of hexane) to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
The dried organic extract is now ready for injection into the GC-MS system.
-
GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | A mid-polar capillary column such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) is recommended. |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can offer higher selectivity and sensitivity.[4] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions (predicted) | m/z 181 (pentafluorobenzyl cation), molecular ion [M]+, and [M-181]+. |
Section 2: Derivatization with DNPH for HPLC-UV Analysis
2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives.[5] These derivatives are chromophoric, allowing for sensitive detection by HPLC with a UV detector.[6] This method is widely used for the analysis of carbonyl compounds in various matrices.[7]
Signaling Pathway of DNPH Derivatization
Caption: Reaction scheme for the derivatization of an aldehyde with DNPH to form a hydrazone.
Experimental Protocol: DNPH Derivatization
This protocol is based on standard methods for DNPH derivatization.[6]
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Acid catalyst (e.g., sulfuric acid or phosphoric acid)
-
Reagent-grade water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Glass vials with PTFE-lined caps
Procedure:
-
Preparation of DNPH Reagent:
-
Dissolve an appropriate amount of DNPH in acetonitrile.
-
Acidify the solution by adding a small amount of acid catalyst. A typical reagent consists of DNPH saturated in acetonitrile with 1% phosphoric acid.
-
-
Derivatization Reaction:
-
For air samples, draw a known volume of air through a DNPH-coated silica gel cartridge.
-
For liquid samples, mix a known volume of the sample with an excess of the DNPH reagent in a vial.
-
Allow the reaction to proceed at room temperature for a sufficient time (e.g., 1-2 hours) to ensure complete derivatization.
-
-
Sample Cleanup and Concentration (if necessary):
-
For cartridge samples, elute the derivatized aldehydes with acetonitrile.[6]
-
The resulting solution can be concentrated under a gentle stream of nitrogen if necessary.
-
For liquid samples, the reaction mixture can be diluted with water and passed through a C18 SPE cartridge to concentrate the hydrazone derivatives and remove interfering substances. Elute the derivatives from the cartridge with acetonitrile.
-
-
Analysis:
-
The final acetonitrile solution is ready for injection into the HPLC system.
-
HPLC-UV Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).[6] |
| Mobile Phase | A gradient of acetonitrile and water is typically used. |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 40°C.[6] |
| Injection Volume | 10-20 µL |
| UV Detector | |
| Wavelength | 360 nm is a common wavelength for the detection of DNPH derivatives.[6] |
Quantitative Data Summary
The following tables provide a summary of typical performance data for the analysis of aldehydes using PFBHA and DNPH derivatization. Note that these are general values for aldehydes, and specific validation for this compound would be required.
Table 1: Performance Characteristics of PFBHA-GC-ECD/MS Method for Aldehyde Analysis
| Parameter | Typical Value Range | Reference(s) |
| Detection Limits (in water) | 0.01 - 1 µg/L | [3] |
| Linearity (R²) | > 0.99 | [2] |
| Reproducibility (RSD) | 2.7 - 6.7 % | [3] |
Table 2: Performance Characteristics of DNPH-HPLC-UV Method for Aldehyde Analysis
| Parameter | Typical Value Range | Reference(s) |
| Detection Limits (in solution) | 14 - 50 ng/mL | [8] |
| Least Quantifiable Limits | 70 - 250 ng/mL | [8] |
| Linearity (R²) | > 0.99 | [5] |
| Reproducibility (RSD) | < 10% | [5] |
Conclusion
The derivatization of this compound using PFBHA for GC-MS analysis or DNPH for HPLC-UV analysis provides robust and sensitive methods for its quantification in various matrices. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and validate analytical methods for this specific fluorinated aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,3,3-Tetrafluoropropanal
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the purification of 2,3,3,3-Tetrafluoropropanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically:
-
2,3,3,3-Tetrafluoropropanoic acid: Formed by the oxidation of the aldehyde. The presence of this impurity will make the crude product acidic.
-
Water: Can be present from the synthesis or absorbed from the atmosphere. This compound can form a hydrate in the presence of water, which can complicate purification.
-
Polymeric byproducts: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts, or upon prolonged storage.
-
Residual starting materials or solvents: Depending on the synthetic route, unreacted precursors or solvents may remain.
Q2: My NMR spectrum shows an additional peak in the carboxylic acid region. How can I remove this acidic impurity?
A2: The presence of a carboxylic acid peak indicates oxidation of the aldehyde. This can be removed by a simple aqueous wash. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer. Ensure to thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before proceeding to distillation.
Q3: I'm concerned about the thermal stability of this compound during distillation. What precautions should I take?
A3: While fluorinated compounds often exhibit enhanced thermal stability, aldehydes can be sensitive to heat. To minimize degradation and polymerization, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and reduce the thermal stress on the compound. It is also advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: Can I use gas chromatography (GC) for the purification of this compound?
A4: While analytical GC is an excellent tool for assessing the purity of this compound, preparative GC for purification can be challenging due to the compound's reactivity. The high temperatures of the injector and column can potentially cause degradation or isomerization. If preparative GC is considered, it is crucial to use a column with a suitable stationary phase and to optimize the temperature program to minimize thermal decomposition.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after distillation.
| Possible Cause | Troubleshooting Step |
| Product loss due to high volatility. | Ensure your condenser is sufficiently cold. A standard water condenser might not be adequate if the boiling point is low. Consider using a refrigerated circulator or a dry ice/acetone condenser. |
| Polymerization in the distillation flask. | Avoid excessive heating. Use a vacuum to lower the boiling point. Adding a radical inhibitor (e.g., a small amount of hydroquinone) to the distillation flask can sometimes prevent polymerization. |
| Incomplete transfer of the product. | Due to its volatility, ensure all joints in your distillation apparatus are well-sealed to prevent vapor loss. After distillation, the apparatus can be gently warmed or purged with an inert gas to recover any condensed product. |
| Product is in the aqueous layer after washing. | If the aldehyde has formed a stable hydrate, it may have increased water solubility. Minimize contact time with aqueous solutions and use brine washes to reduce solubility in the aqueous phase. |
Issue 2: Product is still impure after a single purification step.
| Possible Cause | Troubleshooting Step |
| Co-distillation with impurities. | If impurities have a similar boiling point, a simple distillation will not be effective. Use a fractional distillation column with a high number of theoretical plates for better separation. |
| Ineffective removal of acidic impurities. | Ensure the aqueous bicarbonate wash was sufficient. Test the pH of the aqueous layer after washing to confirm it is basic. Repeat the wash if necessary. |
| Presence of non-volatile impurities. | If the impurity is non-volatile (e.g., polymer), distillation should be effective. If impurities persist, consider an alternative purification method like flash column chromatography. |
Data Presentation
The following tables can be used to log and compare the results of different purification methods.
Table 1: Comparison of Purification Methods
| Method | Starting Purity (e.g., % by GC) | Final Purity (e.g., % by GC) | Yield (%) | Notes |
| Fractional Distillation | e.g., Pressure, temperature range | |||
| Aqueous Wash + Distillation | ||||
| Flash Chromatography | e.g., Solvent system |
Table 2: Fractional Distillation Log
| Fraction No. | Pressure (mbar/Torr) | Head Temperature (°C) | Purity (e.g., % by GC) | Mass (g) |
| 1 (Forerun) | ||||
| 2 (Main Fraction) | ||||
| 3 (Tailings) | ||||
| Residue |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify this compound from less volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle and stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Flush the system with an inert gas.
-
If performing a vacuum distillation, slowly reduce the pressure to the desired level.
-
Begin stirring and gently heat the flask.
-
Collect a small forerun fraction, which will contain any highly volatile impurities.
-
As the temperature at the distillation head stabilizes, collect the main fraction in a pre-weighed receiving flask. The boiling point of this compound is estimated to be in the range of 40-60°C at atmospheric pressure. This will be significantly lower under vacuum.
-
Stop the distillation before the flask goes to dryness to avoid overheating the residue, which may contain unstable peroxides or polymers.
-
Release the vacuum and switch to an inert gas atmosphere before dismantling the apparatus.
-
Determine the purity of the collected fractions using an appropriate analytical method (e.g., GC or NMR).
Protocol 2: Removal of Acidic Impurities by Aqueous Wash
Objective: To remove acidic byproducts such as 2,3,3,3-Tetrafluoropropanoic acid.
Materials:
-
Crude this compound
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Erlenmeyer flask
Procedure:
-
Dissolve the crude aldehyde in approximately 5-10 volumes of diethyl ether in a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄.
-
Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The solvent can be carefully removed by distillation or rotary evaporation, keeping in mind the volatility of the product. It is often preferable to proceed directly to fractional distillation of the solution.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low distillation yield.
Caption: Relationship between impurities and corresponding purification methods.
Overcoming side reactions in 2,3,3,3-Tetrafluoropropanal synthesis
Welcome to the technical support center for the synthesis of 2,3,3,3-Tetrafluoropropanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
-
Question: I am attempting to synthesize this compound from 2,3,3,3-tetrafluoropropene via hydroformylation, but I am observing very low to no product formation. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in the hydroformylation of 2,3,3,3-tetrafluoropropene can stem from several factors. The electron-withdrawing nature of the fluorine atoms can deactivate the double bond, making the reaction more challenging than with non-fluorinated alkenes. Here are the primary aspects to investigate:
-
Catalyst Activity: The choice and handling of the rhodium catalyst are critical.
-
Troubleshooting:
-
Ensure the catalyst precursor (e.g., Rh(CO)₂acac) and ligand (e.g., triphenylphosphine) are of high purity and handled under an inert atmosphere to prevent deactivation.
-
Increase the catalyst loading. For electron-deficient alkenes, a higher catalyst concentration may be necessary.
-
Consider using a more electron-rich phosphine ligand to enhance the catalytic activity.
-
-
-
Reaction Conditions: Temperature and pressure play a significant role in hydroformylation.
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments of 10°C. Be cautious, as higher temperatures can sometimes lead to side reactions.
-
Increase the syngas (CO/H₂) pressure. Higher pressures can favor the formation of the aldehyde.
-
-
-
Purity of Reactants: Impurities in the starting material or syngas can poison the catalyst.
-
Troubleshooting:
-
Ensure the 2,3,3,3-tetrafluoropropene is free from sulfur or other common catalyst poisons.
-
Use high-purity carbon monoxide and hydrogen.
-
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction is producing the desired aldehyde, but I am also seeing significant amounts of 2,3,3,3-tetrafluoropropane and other unidentified impurities. How can I improve the selectivity towards this compound?
-
Answer: The formation of byproducts is a common challenge. 2,3,3,3-tetrafluoropropane is a result of the hydrogenation of the starting alkene, a known side reaction in hydroformylation.
-
Minimizing Hydrogenation:
-
Troubleshooting:
-
Adjust the H₂/CO ratio in your syngas. A lower H₂/CO ratio (e.g., 1:1.5 or 1:2) can disfavor the hydrogenation side reaction.
-
Lowering the reaction temperature can sometimes reduce the rate of hydrogenation relative to hydroformylation.
-
-
-
Addressing Other Impurities:
-
Troubleshooting:
-
Unidentified impurities could be isomers or products of further reactions. The strong electron-withdrawing effect of the CF₃ group should strongly favor the formation of this compound over its isomer. However, if isomeric impurities are detected, consider using a bulky phosphine ligand to enhance regioselectivity.
-
Over-oxidation to 2,3,3,3-tetrafluoropropionic acid can occur if oxygen is present. Ensure your reaction is performed under strictly anaerobic conditions.
-
-
-
Issue 3: Product Instability and Difficult Purification
-
Question: I have successfully synthesized this compound, but it seems to be unstable, and I am having difficulty purifying it. What are the best practices for handling and purification?
-
Answer: Fluorinated aldehydes can be susceptible to hydration and oxidation.
-
Handling and Storage:
-
Troubleshooting:
-
Work with the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Store the purified aldehyde at low temperatures (e.g., -20°C) under an inert atmosphere to minimize degradation.
-
-
-
Purification:
-
Troubleshooting:
-
Due to its volatility and potential for hydration, distillation should be carried out under reduced pressure and anhydrous conditions.
-
If the primary impurity is the corresponding carboxylic acid, a gentle wash with a cold, dilute sodium bicarbonate solution can be attempted, followed by immediate drying and distillation. Be aware that basic conditions can promote aldol-type side reactions.
-
Formation of a bisulfite adduct can be a classic method to purify aldehydes. React the crude product with a saturated aqueous solution of sodium bisulfite. The solid adduct can be filtered, washed, and then the aldehyde can be regenerated by treatment with a mild base.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary methods for synthesizing this compound?
-
A1: The most common industrial method for producing aldehydes from alkenes is hydroformylation (also known as the oxo process). This involves reacting the alkene (2,3,3,3-tetrafluoropropene) with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically a rhodium complex. Another potential route is the controlled oxidation of 2,3,3,3-tetrafluoropropene, for instance, through ozonolysis followed by a reductive workup, or epoxidation followed by isomerization.
-
-
Q2: Why is the hydroformylation of 2,3,3,3-tetrafluoropropene challenging?
-
A2: The presence of four fluorine atoms, particularly the trifluoromethyl group, significantly reduces the electron density of the carbon-carbon double bond. This deactivation makes the alkene less reactive towards the catalytic cycle of hydroformylation compared to non-fluorinated alkenes.
-
-
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
A3: For reaction monitoring, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is ideal for separating and identifying the volatile components (starting material, product, and byproducts). For purity assessment of the final product, GC and ¹H, ¹⁹F, and ¹³C NMR spectroscopy are recommended. The presence of the corresponding carboxylic acid can be identified by IR spectroscopy (a broad O-H stretch and a C=O stretch at a lower frequency than the aldehyde).
-
-
Q4: Can I use a cobalt catalyst instead of a rhodium catalyst for the hydroformylation?
-
A4: While cobalt catalysts are also used for hydroformylation, they typically require higher temperatures and pressures than rhodium catalysts. For a deactivated substrate like 2,3,3,3-tetrafluoropropene, a rhodium-based catalyst is generally preferred due to its higher activity and selectivity under milder conditions.
-
Data Presentation
Table 1: Representative Reaction Conditions for Hydroformylation of 2,3,3,3-Tetrafluoropropene
| Parameter | Condition | Rationale/Comments |
| Catalyst Precursor | Rh(CO)₂acac | Common and effective rhodium source. |
| Ligand | Triphenylphosphine (PPh₃) | Standard ligand; can be varied to tune reactivity and selectivity. |
| Catalyst Loading | 0.1 - 1.0 mol% | Higher loading may be needed for this deactivated substrate. |
| Ligand/Rh Ratio | 10:1 - 50:1 | A high excess of ligand is often used to stabilize the catalyst. |
| Solvent | Toluene or THF | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 120°C | Higher temperatures may be needed but can increase side reactions. |
| Syngas Pressure | 50 - 100 bar | Higher pressure generally favors the reaction. |
| H₂/CO Ratio | 1:1 to 1:2 | A higher CO ratio can suppress hydrogenation. |
| Reaction Time | 12 - 24 hours | Will depend on other reaction parameters and conversion rates. |
Table 2: Common Side Products in this compound Synthesis
| Side Product | Formation Pathway | Suggested Mitigation |
| 2,3,3,3-Tetrafluoropropane | Hydrogenation of the starting alkene. | Lower H₂/CO ratio, lower temperature. |
| 2,3,3,3-Tetrafluoropropionic Acid | Oxidation of the product aldehyde. | Strict exclusion of air/oxygen from the reaction. |
| Isomeric Aldehydes | Hydroformylation at the internal carbon. | Generally disfavored due to electronic effects of the CF₃ group. |
| High Molecular Weight Byproducts | Aldol condensation or other secondary reactions. | Lower reaction temperature, minimize reaction time after completion. |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydroformylation of 2,3,3,3-Tetrafluoropropene
-
Disclaimer: This is a representative protocol and may require optimization. All operations should be performed in a properly functioning fume hood, and appropriate personal protective equipment should be worn.
-
Catalyst Preparation (in a glovebox):
-
In a dry Schlenk flask, add Rh(CO)₂acac (0.5 mol%) and triphenylphosphine (20 mol%).
-
Add anhydrous, degassed toluene via cannula to dissolve the catalyst components.
-
-
Reaction Setup:
-
Transfer the catalyst solution to a high-pressure autoclave that has been dried and purged with argon.
-
Add additional anhydrous, degassed toluene to the autoclave.
-
Seal the autoclave and purge several times with syngas (1:1 H₂/CO).
-
Cool the autoclave to a low temperature (e.g., -78°C) and carefully condense a known amount of 2,3,3,3-tetrafluoropropene into the vessel.
-
-
Reaction Execution:
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 80 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100°C).
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the reactor is so equipped) for GC analysis.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by GC or pressure stabilization), cool the reactor to room temperature and carefully vent the excess syngas.
-
The crude reaction mixture containing this compound can be carefully transferred to a distillation apparatus.
-
Purify the product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Mandatory Visualization
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Stabilizing 2,3,3,3-Tetrafluoropropanal for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the integrity and reproducibility of experimental results. 2,3,3,3-Tetrafluoropropanal is a reactive aldehyde that can degrade over time, affecting its purity and performance. This guide provides technical support on the best practices for its long-term storage and stabilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other aldehydes, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of air (oxygen).[1][2][3][4] This reaction can be catalyzed by light and trace metal impurities. The likely oxidation product of this compound is 2,3,3,3-Tetrafluoropropanoic acid.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization to form trimers (trioxanes) or higher molecular weight polymers.[5][6][7][8] This process is often catalyzed by acidic or basic impurities.[9]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. Storage at 2-8°C (refrigerated) is a good starting point. For longer-term storage, freezing at -20°C or below may be beneficial, provided the compound is stable to freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using amber glass vials or storing the container in the dark.
-
Container: Use high-quality, inert glass containers with tightly sealed caps to prevent exposure to air and moisture.
Q3: Are there any recommended stabilizers for this compound?
A3: While specific stabilizers for this compound are not widely documented, general stabilizers for aldehydes may be effective. These typically work by inhibiting oxidation or polymerization. It is crucial to test the compatibility and effectiveness of any stabilizer on a small scale before applying it to a large batch. Potential stabilizers include:
-
Antioxidants: Radical scavengers like butylated hydroxytoluene (BHT) or hydroquinone can inhibit oxidation.
-
Polymerization Inhibitors: Small amounts of a weak base, such as pyridine or triethanolamine, can neutralize acidic impurities that catalyze polymerization.[8][9]
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be assessed using standard analytical techniques:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable method to determine the percentage purity and detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can confirm the structure and identify impurities. The presence of a carboxylic acid proton in the 1H NMR or signals corresponding to the oxidized product would indicate degradation.
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch and a shift in the carbonyl peak may indicate the formation of the carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased purity over time | - Improper storage conditions (exposure to air, light, or elevated temperatures).- Inherent instability of the compound. | - Review and optimize storage conditions as per the FAQs.- Consider aliquoting the material to minimize repeated opening of the main container.- Perform a stability study to determine the shelf-life under your specific storage conditions. |
| Formation of a precipitate or solid | - Polymerization of the aldehyde. | - Confirm the identity of the precipitate (e.g., by IR or NMR).- If polymerization is confirmed, the material may need to be purified (e.g., by distillation) before use.- Consider adding a polymerization inhibitor for future storage. |
| Discoloration of the sample | - Formation of degradation products or impurities. | - Analyze the sample by GC-MS or LC-MS to identify the colored impurities.- Purification may be necessary if the impurities are detrimental to your experiments. |
| Inconsistent experimental results | - Degradation of this compound leading to lower effective concentration or interfering byproducts. | - Always check the purity of the aldehyde before use, especially if it has been in storage for an extended period.- Use a freshly opened or recently purified batch for critical experiments. |
Data Presentation
Table 1: General Storage Conditions for Aldehydes
| Parameter | Condition | Rationale |
| Temperature | 2-8°C or -20°C | Slows down the rates of oxidation and polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | Protected from light (Amber vial) | Prevents light-catalyzed degradation. |
| Container | Tightly sealed, inert glass | Prevents contamination and exposure to air/moisture. |
Table 2: Potential Stabilizers for Aldehydes
| Stabilizer Type | Example | Typical Concentration | Mechanism of Action |
| Antioxidant | Butylated hydroxytoluene (BHT) | 100-500 ppm | Free radical scavenger, inhibits oxidation. |
| Antioxidant | Hydroquinone | 100-500 ppm | Free radical scavenger, inhibits oxidation.[8] |
| Polymerization Inhibitor | Triethanolamine | 10-100 ppm | Neutralizes acidic catalysts.[9] |
| Polymerization Inhibitor | Pyridine | 500-2000 ppm | Neutralizes acidic catalysts.[8] |
Disclaimer: The suitability of these stabilizers for this compound must be experimentally verified.
Experimental Protocols
Protocol 1: Establishing a Stability Study for this compound
Objective: To determine the stability of this compound under various storage conditions over time.
Materials:
-
High-purity this compound
-
Amber glass vials with PTFE-lined screw caps
-
Nitrogen or Argon gas
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
Controlled temperature chamber (e.g., 25°C)
-
Analytical instruments (GC-FID, NMR)
Procedure:
-
Aliquot the high-purity this compound into multiple amber glass vials.
-
For each storage condition to be tested (e.g., 25°C/ambient atmosphere, 2-8°C/inert atmosphere, -20°C/inert atmosphere), prepare a set of vials.
-
For vials to be stored under an inert atmosphere, gently flush the headspace with nitrogen or argon before sealing.
-
Place the vials in their respective storage locations.
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the purity of the sample using a validated GC-FID method.
-
Record the purity data and any changes in physical appearance.
-
Plot the purity as a function of time for each storage condition to determine the degradation rate and establish a recommended shelf-life.
Protocol 2: Quality Control of this compound by Gas Chromatography (GC)
Objective: To assess the purity of a this compound sample.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.
-
Injection Volume: 1 µL (with appropriate split ratio).
-
Sample Preparation: Dilute the this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) to an appropriate concentration.
Procedure:
-
Prepare a standard solution of this compound at a known concentration.
-
Prepare the sample solution for analysis.
-
Inject the standard and sample solutions into the GC.
-
Integrate the peak areas in the resulting chromatograms.
-
Calculate the purity of the sample by area percent normalization, assuming all components have a similar response factor, or by using a calibration curve generated from standards of known concentration.
Visualizations
References
- 1. britannica.com [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. scribd.com [scribd.com]
- 6. britannica.com [britannica.com]
- 7. Polymerization of Acetaldehyde [jstage.jst.go.jp]
- 8. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3,3,3-Tetrafluoropropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,3,3-Tetrafluoropropanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most promising synthetic routes for this compound are:
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Oxidation of 2,3,3,3-Tetrafluoropropan-1-ol: This is a common and effective method for synthesizing aldehydes from their corresponding primary alcohols. Various oxidizing agents can be employed.
-
Hydroformylation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf): This industrial process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[1][2]
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
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Low Yields: Due to side reactions or incomplete conversion.
-
Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (2,3,3,3-Tetrafluoropropionic acid), especially during the oxidation of the alcohol.
-
Difficult Purification: The boiling point of the product may be close to that of starting materials or byproducts, making distillation challenging. Fluorinated compounds can also exhibit atypical behavior on standard chromatography columns.
-
Catalyst Deactivation: In hydroformylation, the catalyst can be sensitive to impurities and may lose activity over time.
Q3: How can I purify the final this compound product?
A3: Purification can be achieved through several methods:
-
Distillation: Fractional distillation is the most common method. Due to the potential for close boiling points, a column with high theoretical plates is recommended.
-
Bisulfite Adduct Formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be filtered and then treated with a base to regenerate the pure aldehyde.[3]
-
Chromatography: Flash column chromatography using a suitable solvent system can be effective. However, screening of different stationary and mobile phases may be necessary for optimal separation.
Troubleshooting Guides
Route 1: Oxidation of 2,3,3,3-Tetrafluoropropan-1-ol
Issue 1: Low Conversion of the Starting Alcohol
| Potential Cause | Recommended Solution |
| Insufficient Oxidizing Agent | Increase the molar equivalents of the oxidizing agent incrementally (e.g., in 10% increments). |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Inappropriate Solvent | Ensure the solvent is suitable for the chosen oxidizing agent and is anhydrous if required. |
| Poor Quality Oxidizing Agent | Use a freshly opened or properly stored oxidizing agent. |
Issue 2: Formation of 2,3,3,3-Tetrafluoropropionic Acid (Over-oxidation)
| Potential Cause | Recommended Solution |
| Excess Oxidizing Agent | Reduce the molar equivalents of the oxidizing agent. |
| High Reaction Temperature | Perform the reaction at a lower temperature. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Strong Oxidizing Agent | Consider using a milder oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. |
Route 2: Hydroformylation of 2,3,3,3-Tetrafluoropropene
Issue 1: Low Yield of Aldehyde
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the catalyst is properly activated and handled under an inert atmosphere. Use a fresh batch of catalyst if necessary. |
| Incorrect Syngas (H₂/CO) Ratio | Optimize the H₂/CO ratio. A 1:1 ratio is a good starting point, but the optimal ratio can vary depending on the catalyst and substrate. |
| Insufficient Pressure | Increase the syngas pressure. Hydroformylation reactions are often pressure-dependent.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. |
Issue 2: Formation of Isomers and Byproducts
| Potential Cause | Recommended Solution |
| Isomerization of the Alkene | Use a catalyst known for high regioselectivity. Rhodium-based catalysts with bulky phosphine ligands often favor the linear aldehyde.[4] |
| Hydrogenation of the Alkene | Decrease the H₂ partial pressure or use a catalyst less prone to hydrogenation. |
| Aldol Condensation of the Product | Keep the reaction temperature and aldehyde concentration low to minimize this side reaction. |
Experimental Protocols
Protocol 1: Oxidation of 2,3,3,3-Tetrafluoropropan-1-ol using PCC
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3,3,3-Tetrafluoropropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous DCM. Add the PCC slurry to the alcohol solution in one portion with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Hydroformylation of 2,3,3,3-Tetrafluoropropene
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand (e.g., triphenylphosphine) in a degassed solvent (e.g., toluene).
-
Reaction Setup: Seal the autoclave and purge with syngas (a mixture of H₂ and CO, typically 1:1).
-
Addition of Substrate: Introduce 2,3,3,3-Tetrafluoropropene into the autoclave.
-
Reaction: Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by taking samples (if possible) for GC analysis.
-
Workup and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. The product can be isolated from the reaction mixture by distillation.
Quantitative Data Summary
| Synthesis Route | Key Parameters | Typical Yield Range | Key Byproducts |
| Oxidation | Oxidizing agent, Temperature, Reaction time | 50-80% | 2,3,3,3-Tetrafluoropropionic acid |
| Hydroformylation | Catalyst, Ligand, Pressure, Temperature, H₂/CO ratio | 60-95% | Branched aldehyde isomer, 1,1,1,2-Tetrafluoropropane |
Visualizations
Caption: Workflow for the oxidation of 2,3,3,3-Tetrafluoropropan-1-ol.
Caption: Troubleshooting low yield in hydroformylation.
References
Troubleshooting low conversion rates in reactions with 2,3,3,3-Tetrafluoropropanal
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2,3,3,3-Tetrafluoropropanal.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low conversion of the starting material. What are the general areas I should investigate?
A1: Low conversion rates can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reagent Purity: Impurities in this compound or other reagents can inhibit the reaction.
-
Reaction Conditions: Suboptimal temperature, pressure, solvent, or reaction time can lead to poor conversion.
-
Catalyst Activity: If using a catalyst, its activity may be compromised due to poisoning or degradation.
-
Side Reactions: The formation of unintended side products can consume the starting material and reduce the yield of the desired product.
-
Moisture and Air Sensitivity: Some reactions are sensitive to moisture and atmospheric oxygen.
Q2: I suspect the purity of my this compound is the issue. What are common impurities and how can I purify it?
A2: Common impurities in this compound may include residual starting materials from its synthesis, other fluorinated hydrocarbons, and water.
-
Analysis: Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Karl Fischer titration is recommended for determining water content.
-
Purification: Distillation under an inert atmosphere is a common method for purifying aldehydes. For removing water, drying over molecular sieves (ensure they are compatible with the aldehyde) or azeotropic distillation may be effective.
Q3: Could this compound be degrading under my reaction conditions?
A3: While this compound is a relatively stable compound, it can be susceptible to degradation under harsh conditions such as high temperatures or extreme pH. Thermal decomposition of similar fluorinated compounds can lead to the elimination of hydrogen fluoride (HF). It is also prone to oxidation to 2,3,3,3-tetrafluoropropionic acid, especially in the presence of air.
Troubleshooting Guides for Specific Reactions
Aldol Condensation
Problem: Low yield of the desired β-hydroxy aldehyde/ketone or α,β-unsaturated product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uncontrolled Self-Condensation/Polymerization | Run the reaction at a lower temperature. Add the aldehyde slowly to the base/enolate. Use a weaker base. | Reduced formation of high molecular weight byproducts and increased yield of the desired aldol adduct. |
| Dehydration of Aldol Adduct | If the β-hydroxy product is desired, run the reaction at lower temperatures and for a shorter duration. Avoid acidic workup conditions if possible. | Isolation of the β-hydroxy aldol adduct before dehydration occurs. |
| Low Enolate Concentration | Ensure the base used is strong enough to deprotonate the ketone/aldehyde partner effectively. Check the pKa of your substrate. | Increased rate of the desired condensation reaction. |
Wittig Reaction
Problem: Low conversion of this compound to the corresponding alkene.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Ylide | Ensure the ylide was successfully generated. This can be confirmed by a color change upon addition of the strong base to the phosphonium salt. Use freshly prepared ylide. | Efficient conversion of the aldehyde to the alkene. |
| Steric Hindrance | While the aldehyde is not exceptionally bulky, a sterically demanding ylide may slow down the reaction. Increase reaction time or temperature. | Improved conversion to the desired alkene. |
| Side Reactions of Ylide | Ylides are strong bases and can participate in side reactions. Ensure the reaction is run under an inert atmosphere and with anhydrous solvents. | Minimized side reactions and increased yield of the Wittig product. |
Grignard Reaction
Problem: Low yield of the expected secondary alcohol.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Rigorously dry all glassware and solvents. Ensure the this compound is anhydrous. | The Grignard reagent is not quenched by water and is available to react with the aldehyde. |
| Enolization of the Aldehyde | The α-proton of the aldehyde is acidic and can be deprotonated by the Grignard reagent. Use a non-coordinating solvent or a different organometallic reagent (e.g., organolithium). Add the aldehyde to the Grignard reagent at low temperatures. | Minimized enolization and increased yield of the desired alcohol. |
| Poor Quality Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Use freshly prepared Grignard reagent. | Accurate stoichiometry and improved reaction outcome. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
-
Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
MS Detection: Scan a mass range appropriate for the expected compounds (e.g., m/z 30-300).
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the relative peak areas to determine the purity.
Protocol 2: General Procedure for a Trial Aldol Reaction
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., THF) to a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Add the base (e.g., LDA, freshly prepared) to the flask and cool to the desired temperature (e.g., -78°C).
-
Enolate Formation: Slowly add the ketone or aldehyde that will form the enolate to the base. Allow sufficient time for enolate formation (e.g., 30 minutes).
-
Aldehyde Addition: Add a solution of this compound in the same anhydrous solvent dropwise via the dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Potential side reactions in Aldol Condensation.
Caption: Decision tree for troubleshooting Grignard reactions.
Technical Support Center: Synthesis of 2,3,3,3-Tetrafluoropropene (HFO-1234yf)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,3,3-Tetrafluoropropene, a key component in next-generation refrigerants. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2,3,3,3-Tetrafluoropropene?
A1: Common starting materials include various chlorinated propenes or propanes. For instance, one route involves the fluorination of compounds like 1,1,1,3-tetrachloropropane, which can be synthesized by reacting carbon tetrachloride with ethylene[1]. Other approaches may start from compositions containing compounds with structures like CX2=CCl−CH2X, CX3−CCl=CH2, or CX3−CHCl−CH2X, where X can be F, Cl, Br, or I (provided at least one X is not fluorine)[2].
Q2: What are the key reaction steps in the synthesis of 2,3,3,3-Tetrafluoropropene?
A2: A common synthetic route involves a multi-step process that can be broadly categorized as follows:
-
Fluorination: A chlorinated precursor is reacted with a fluorinating agent, such as hydrogen fluoride (HF), to introduce fluorine atoms into the molecule. This may occur in one or more steps[2].
-
Dehydrochlorination/Dehydrohalogenation: A hydrogen halide (typically HCl) is eliminated from an intermediate compound to form the desired double bond in the final product, 2,3,3,3-tetrafluoropropene[1][2].
Q3: What types of catalysts are typically used in these reactions?
A3: The choice of catalyst depends on the specific reaction step. For fluorination and dehydrohalogenation, co-precipitated chromia-alumina catalysts are effective. Zinc/chromia catalysts have also been reported for dehydrohalogenation at temperatures ranging from -70 to 400 °C. Phase transfer catalysts, such as crown ethers (e.g., 18-crown-6) and quaternary ammonium salts (e.g., benzyltriethylammonium chloride), can also be utilized in certain processes[3].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,3,3,3-Tetrafluoropropene | - Incomplete reaction in one or more steps.- Formation of side products or isomers.- Catalyst deactivation. | - Optimize reaction time and temperature for each step.- Adjust the ratio of reactants, particularly the fluorinating agent.- Regenerate or replace the catalyst. Check for catalyst poisons in the feed. |
| Formation of Elimination Byproduct (e.g., in related syntheses) | - Certain reaction conditions, such as the use of NaOH with a crown ether like 15-crown-6, can surprisingly favor elimination reactions over the desired substitution[4]. | - Re-evaluate the base and solvent system. If elimination is a problem, consider a less hindered or weaker base. |
| Poor Catalyst Performance or Recyclability | - Catalyst poisoning.- Thermal degradation of the catalyst.- Leaching of the active catalytic species. | - Ensure the purity of starting materials to avoid catalyst poisons.- Operate within the recommended temperature range for the catalyst.- For supported catalysts, ensure proper preparation and consider using a magnetic support for easier recovery[5]. |
| Difficulty in Product Purification | - Presence of unreacted starting materials or intermediates.- Formation of azeotropic mixtures.- Close boiling points of the product and impurities. | - Employ a multi-column distillation process. A first column can remove lighter components, while a second purifies the final product[2].- Unreacted intermediates can be recycled back into the process[2]. |
Experimental Protocols
Protocol 1: General Two-Step Synthesis of 2,3,3,3-Tetrafluoropropene
This protocol outlines a general procedure based on common synthetic strategies.
Step 1: Fluorination of a Chlorinated Precursor
-
Charge a suitable reactor with a chlorinated starting material (e.g., 2-chloro-3,3,3-trifluoropropene).
-
Introduce a fluorinating agent, such as anhydrous hydrogen fluoride.
-
The reaction is typically carried out in the gas phase over a suitable catalyst (e.g., chromia-based catalyst) at elevated temperatures.
-
Continuously monitor the reaction progress by analyzing the composition of the reactor effluent.
-
The output stream, containing the intermediate (e.g., 2-chloro-1,1,1,2-tetrafluoropropane), is then passed to the next stage.
Step 2: Dehydrochlorination of the Fluorinated Intermediate
-
The intermediate from Step 1 is fed into a second reactor.
-
This reactor contains a dehydrochlorination catalyst, such as a zinc/chromia catalyst[1].
-
The reaction is performed at a temperature sufficient to induce the elimination of HCl, typically in the range of 200-500°C.
-
The product stream, now containing 2,3,3,3-tetrafluoropropene, is cooled and subjected to purification.
Purification:
-
The crude product is first treated to remove any acidic byproducts, such as residual HF or HCl.
-
The acid-free organic product is then fed to a series of distillation columns to separate the final product from unreacted starting materials and byproducts[2].
Diagrams
Caption: Experimental workflow for the synthesis of 2,3,3,3-Tetrafluoropropene.
Caption: Troubleshooting decision tree for low yield in synthesis.
Caption: A simplified reaction pathway for 2,3,3,3-Tetrafluoropropene synthesis.
References
- 1. WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof - Google Patents [patents.google.com]
- 2. US20110207975A9 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. EP2990397A1 - Process for the preparation of 2,3,3,3 tetrahydrofluoropropene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2,3,3,3-Tetrafluoropropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,3,3-Tetrafluoropropanal. The following sections address common issues related to impurity identification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. While a definitive list of impurities is not extensively published, based on common chemical transformations, potential impurities can be categorized as follows:
-
Synthesis-Related Impurities: The synthesis of this compound likely involves the hydroformylation of 3,3,3-trifluoropropene. This process can lead to the formation of isomers. Other potential impurities can include residual starting materials, reagents, and byproducts from side reactions.
-
Degradation-Related Impurities: Aldehydes are susceptible to oxidation and hydration. Fluorinated aldehydes can also undergo oligomerization or polymerization.
-
Storage-Related Impurities: Improper storage can lead to the formation of hydrates or oxidation products.
A summary of potential impurities is provided in the table below.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for identifying and quantifying fluorinated compounds, often without the need for extensive sample preparation. Its high sensitivity and wide chemical shift range are advantageous for distinguishing different fluorine environments.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. Derivatization of the aldehyde group can enhance detection by UV or fluorescence detectors.
Q3: My GC-MS analysis of this compound shows poor peak shape (tailing). What could be the cause?
A3: Peak tailing for reactive aldehydes like this compound in GC-MS is a common issue and can be caused by several factors:
-
Active Sites: The aldehyde group can interact with active sites in the GC inlet (liner, seal) or on the column itself.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Improper Temperature: Too low of an injection port or column temperature can cause incomplete vaporization and lead to tailing.
Refer to the Troubleshooting Guide for detailed solutions.
Q4: I am seeing unexpected peaks in my ¹⁹F NMR spectrum. How can I identify them?
A4: Unexpected peaks in the ¹⁹F NMR spectrum likely correspond to other fluorine-containing compounds. The chemical shift of these peaks can provide clues to their identity. For example, a different CF₃ or CHF₂ environment will have a distinct chemical shift. Comparing the observed chemical shifts to known values for potential impurities (see Data Presentation section) can aid in identification. Two-dimensional NMR experiments (e.g., ¹H-¹⁹F HETCOR) can provide further structural information by showing correlations between fluorine and proton nuclei.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Class | Potential Compound | Common Origin | Recommended Analytical Technique(s) |
| Synthesis-Related | 2,2,3-Trifluoro-3-methylpropanal (Isomer) | Hydroformylation of 3,3,3-trifluoropropene | GC-MS, ¹⁹F NMR |
| 3,3,3-Trifluoropropene (Starting Material) | Incomplete reaction | GC-MS | |
| 2,3,3,3-Tetrafluoropropan-1-ol | Reduction of the aldehyde | GC-MS, HPLC | |
| Degradation-Related | 2,3,3,3-Tetrafluoropropanoic acid | Oxidation | HPLC, ¹⁹F NMR |
| This compound hydrate | Reaction with water | GC-MS (may dehydrate in inlet), ¹⁹F NMR | |
| Oligomers/Polymers | Self-reaction of the aldehyde | HPLC (Size Exclusion), MALDI-TOF MS |
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Key Functional Groups
| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CHF- | +140 to +250 |
| F-C=O | -70 to -20 |
| Ar-F | +80 to +170 |
Note: Chemical shifts are approximate and can be influenced by the solvent and molecular structure.
Troubleshooting Guides
GC-MS Analysis
| Issue | Possible Causes | Recommended Actions |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet or column.2. Column overload.3. Incorrect injection temperature. | 1. Use a deactivated inlet liner (e.g., silanized). Consider using a more inert GC column.2. Dilute the sample.3. Optimize the injector temperature to ensure complete and rapid vaporization without causing degradation. |
| Ghost Peaks | 1. Contamination from the syringe or septum.2. Carryover from a previous injection. | 1. Clean the syringe and use a high-quality, low-bleed septum.2. Run a blank solvent injection after a concentrated sample. Increase the oven temperature at the end of the run to elute any high-boiling contaminants. |
| Low Sensitivity/No Peaks | 1. Sample degradation in the hot inlet.2. Leak in the system.3. Detector issue. | 1. Use a lower injector temperature or a pulsed splitless injection.2. Check for leaks at all connections using an electronic leak detector.3. Verify detector is on and gas flows are correct. |
¹⁹F NMR Analysis
| Issue | Possible Causes | Recommended Actions |
| Broad Peaks | 1. Sample viscosity is too high.2. Presence of paramagnetic impurities.3. Chemical exchange. | 1. Dilute the sample.2. Filter the sample.3. Acquire spectra at different temperatures to see if peaks sharpen or coalesce. |
| Inaccurate Integration | 1. Insufficient relaxation delay (T₁).2. Poor baseline correction. | 1. Increase the relaxation delay (D1) to at least 5 times the longest T₁ of the signals of interest for accurate quantification.2. Manually correct the baseline before integration. |
HPLC Analysis
| Issue | Possible Causes | Recommended Actions |
| Multiple Peaks for Pure Standard | 1. On-column degradation.2. Formation of hydrates or hemiacetals with the mobile phase. | 1. Use a mobile phase with a lower pH to suppress ionization if the analyte is acidic.2. Use an aprotic mobile phase if possible. Consider derivatization to form a more stable compound. |
| Poor Resolution | 1. Inappropriate mobile phase composition.2. Column is not suitable. | 1. Optimize the gradient or isocratic mobile phase composition.2. Try a different stationary phase (e.g., C18, Phenyl-Hexyl). |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Impurities
-
Sample Preparation: Dilute the this compound sample 1:1000 in a high-purity solvent such as dichloromethane.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent DB-624 (or similar mid-polarity column), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 200°C with a 50:1 split ratio. Use a deactivated glass liner.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).
Protocol 2: ¹⁹F NMR for Identification and Quantification
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a known amount of an internal standard with a distinct ¹⁹F signal (e.g., trifluorotoluene).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
-
Parameters:
-
Observe nucleus: ¹⁹F.
-
Reference: External CFCl₃ at 0 ppm.
-
Pulse sequence: Standard single pulse (zg). For quantification, use a calibrated 90° pulse and a relaxation delay (D1) of 20 seconds to ensure full relaxation.
-
Acquisition time: 2-3 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
-
Data Analysis: Process the spectrum with appropriate Fourier transformation and phase correction. Integrate the signals corresponding to this compound and any impurities. Calculate the relative amounts based on the integral values and the number of fluorine atoms in each species.
Protocol 3: HPLC-UV Analysis of Non-Volatile Impurities (with DNPH Derivatization)
-
Derivatization:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.
-
Mix a known amount of the this compound sample with the DNPH solution and allow it to react at room temperature for 1 hour.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 40% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
-
Data Analysis: Quantify impurities based on the peak areas relative to a calibration curve prepared with derivatized standards, if available.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Logical troubleshooting flow for analytical issues.
Handling and safety precautions for 2,3,3,3-Tetrafluoropropanal
Disclaimer: There is currently limited publicly available safety and handling data specifically for 2,3,3,3-Tetrafluoropropanal. The following information has been compiled from data on structurally similar compounds, including 2,3,3,3-Tetrafluoropropene, 2,2,3,3-Tetrafluoropropan-1-ol, and other fluorinated propanals. This guide should be used as a preliminary reference, and a comprehensive, substance-specific risk assessment should be conducted before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on analogous compounds, this compound is expected to be a flammable liquid and vapor.[1] It may cause skin and eye irritation, and inhalation of vapors may lead to respiratory tract irritation.[1][2] Due to the aldehyde functional group, it may be prone to oxidation and polymerization.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive risk assessment should determine the specific PPE required. However, based on data from similar fluorinated compounds, the following is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A flame-retardant lab coat and, if a significant risk of splashing exists, chemical-resistant coveralls.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3]
Q3: How should I properly store this compound?
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3] It should be kept in a tightly sealed container, and away from oxidizing agents, strong acids, and strong bases.[2][3]
Q4: What should I do in case of a spill?
For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact emergency services. Ensure adequate ventilation and eliminate all ignition sources.[1][4]
Q5: What is the appropriate first aid response to exposure?
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Color Change or Polymerization in Sample | Contamination with impurities (e.g., acids, bases, metals) or exposure to air/light. | 1. Ensure the compound is stored under an inert atmosphere (e.g., argon, nitrogen).2. Check for and eliminate any potential sources of contamination in your reaction setup.3. Use freshly distilled or purified material for experiments. |
| Inconsistent Experimental Results | Decomposition of the aldehyde over time. | 1. Use the compound as fresh as possible.2. Consider re-purifying the material if it has been stored for an extended period.3. Store in a refrigerator or freezer, depending on the compound's stability and melting point (specific data not available). |
| Pressure Buildup in Reaction Vessel | The reaction is more exothermic than anticipated, or a gaseous byproduct is being generated. | 1. Ensure your reaction setup includes adequate pressure relief (e.g., a bubbler).2. Add reagents slowly and with efficient stirring.3. Monitor the reaction temperature closely and have a cooling bath readily available. |
Quantitative Data on Analogous Compounds
Physical and Chemical Properties of 2,3,3,3-Tetrafluoropropene
| Property | Value |
| Molecular Formula | C3H2F4 |
| Molecular Weight | 114.04 g/mol [5][6] |
| Boiling Point | -28°C to -29.4°C[6][7] |
| Melting Point | -152°C[6] |
| Vapor Pressure | 580-600 kPa at 20-21.1°C[6][7] |
| Water Solubility | 198.2 mg/L at 24°C[6][7] |
| Autoignition Temperature | 405°C[7] |
| Flammability Limits | 6.2 - 12.3% in air[7] |
Toxicological Data of 2,3,3,3-Tetrafluoropropene
| Test | Result |
| Acute Inhalation Toxicity (Rat, 4h) | No lethality up to 405,800 ppm[8] |
| Acute Inhalation Toxicity (Mouse, 4h) | No lethality up to 101,850 ppm[8] |
| Developmental Toxicity (Rat) | No significant effects up to 50,000 ppm[8] |
| Mutagenicity (Salmonella typhimurium TA 100 and Escherichia coli WP2 uvrA) | Mutagenic at concentrations of 20% and higher with metabolic activation[8] |
Experimental Protocols
General Protocol for Handling this compound in a Reaction
Disclaimer: This is a generalized protocol and must be adapted to the specific requirements of your experiment. A thorough risk assessment must be performed before starting any new procedure.
-
Preparation:
-
Ensure a fume hood is available and functioning correctly.
-
Have all necessary PPE readily available (see FAQs).
-
Set up all glassware and ensure it is dry and clean.
-
Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) and spill kit nearby.
-
Prepare a cooling bath (e.g., ice-water) in case of an exothermic reaction.
-
-
Handling and Dispensing:
-
Bring the sealed container of this compound to room temperature if it was refrigerated.
-
If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Transfer the required amount of the compound using a syringe or cannula if under an inert atmosphere, or by pouring carefully in the fume hood.
-
Keep the container sealed when not in use.
-
-
Reaction:
-
Add this compound to the reaction vessel slowly and in a controlled manner, especially if the reaction is expected to be exothermic.
-
Monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, color change, gas evolution).
-
-
Work-up and Waste Disposal:
-
Quench the reaction carefully using an appropriate method.
-
Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Visualizations
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. 2,3,3,3-Tetrafluoropropene | CymitQuimica [cymitquimica.com]
- 6. 2,3,3,3-TETRAFLUOROPROPENE CAS#: 754-12-1 [m.chemicalbook.com]
- 7. 2,3,3,3-Tetrafluoropropene | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The acute, developmental, genetic and inhalation toxicology of 2,3,3,3-tetrafluoropropene (HFO-1234yf) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2,3,3,3-Tetrafluoropropanal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,3,3-Tetrafluoropropanal. The information is grounded in established principles of physical organic chemistry, particularly concerning the behavior of fluorinated carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: How does the fluorine substitution in this compound affect its reactivity compared to a non-fluorinated aldehyde?
A1: The four electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon. This is due to the strong inductive effect of fluorine, which pulls electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive towards nucleophiles than its non-fluorinated counterpart, propanal.
Q2: What is the general role of solvents in modulating the reactivity of this compound?
A2: Solvents play a critical role by solvating the reactants and intermediates, which can significantly alter the reaction rate and outcome.
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Polar Protic Solvents (e.g., water, methanol, ethanol) can hydrogen bond with anionic nucleophiles, creating a "solvent cage".[1] This stabilization of the nucleophile can decrease its reactivity and slow down the reaction rate.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are excellent at solvating cations but do not strongly interact with anionic nucleophiles through hydrogen bonding.[2] This leaves the nucleophile "naked" and more reactive, often leading to a significant increase in reaction rate for nucleophilic additions.
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged nucleophiles due to low solubility. However, for reactions with neutral nucleophiles, they may be suitable.
Q3: Why might I observe the formation of a hydrate or hemiacetal with this compound, especially in protic solvents?
A3: The highly electron-deficient carbonyl carbon of this compound makes it prone to reversible nucleophilic addition from weak nucleophiles like water or alcohols. In the presence of water or alcohol solvents, an equilibrium can be established, leading to the formation of the corresponding hydrate (gem-diol) or hemiacetal. This is a common characteristic of highly fluorinated aldehydes and ketones.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or no reaction with an anionic nucleophile. | Solvent Choice: You are using a polar protic solvent (e.g., methanol, water) which is solvating and deactivating your nucleophile through hydrogen bonding.[1] | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1] 2. Ensure your reagents are anhydrous, as trace water can compete as a nucleophile. |
| Low product yield and formation of side products. | Solvent Reactivity: The solvent itself may be reacting with the highly electrophilic aldehyde. For example, amine-based solvents like DMF can sometimes participate in side reactions. Temperature: The reaction may be too exothermic, leading to decomposition. | 1. Choose a more inert solvent such as acetonitrile or THF. 2. Run the reaction at a lower temperature to improve selectivity. |
| Inconsistent reaction rates between batches. | Variable Water Content: Trace amounts of water in aprotic solvents can significantly impact the reaction by forming the unreactive hydrate. | 1. Use freshly dried, anhydrous solvents for each reaction. 2. Store the aldehyde and solvents under an inert atmosphere (e.g., nitrogen or argon). |
| Reagents are not fully dissolved. | Inappropriate Solvent Polarity: The chosen solvent may not be suitable for dissolving both the aldehyde and the nucleophile. | 1. If using a charged nucleophile, ensure the solvent is polar enough to support its dissolution (e.g., DMF, DMSO). 2. For neutral, nonpolar nucleophiles, a less polar solvent like dichloromethane or THF might be more appropriate. |
Data Presentation: Expected Solvent Effects on Reaction Rate
The following table presents hypothetical data illustrating the expected trend in the relative rate of a nucleophilic addition to this compound in different solvent systems. This is based on general principles of solvent effects on nucleophilicity.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Methanol | Polar Protic | 32.7 | 1 (Baseline) | Strong H-bonding solvates and "cages" the nucleophile, reducing its reactivity.[1] |
| Water | Polar Protic | 80.1 | < 1 | Very strong H-bonding and potential for hydrate formation. |
| Acetonitrile | Polar Aprotic | 37.5 | ~5,000 | Solvates the counter-ion of the nucleophile but not the anion itself, leading to high reactivity.[1] |
| DMF | Polar Aprotic | 36.7 | ~6,000 | Similar to acetonitrile, effectively enhances nucleophilicity. |
| DMSO | Polar Aprotic | 46.7 | > 6,000 | Highly polar aprotic solvent, excellent for enhancing the reactivity of anionic nucleophiles. |
| THF | Borderline Aprotic | 7.5 | Moderate | Less polar, but still capable of solvating cations to some extent. |
| Toluene | Nonpolar | 2.4 | Very Low | Poor solubility for most ionic nucleophiles. |
Experimental Protocols
General Protocol for Nucleophilic Addition to this compound
Objective: To perform a nucleophilic addition to this compound, with careful consideration of the solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium cyanide)
-
Anhydrous solvent (e.g., DMF for rate enhancement)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., ice bath)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reagent Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, dissolve the nucleophile (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0°C) using an appropriate bath.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution of the nucleophile via syringe. The high reactivity may cause an exotherm, so slow addition is crucial.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or 19F NMR).
-
Workup: Once the reaction is complete, quench the reaction by pouring it into an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify the crude product using techniques such as column chromatography or distillation.
Visualizations
Caption: Workflow for screening different solvent types.
Caption: Logical flow of solvent properties to reaction outcome.
References
Validation & Comparative
Comparative Reactivity Analysis: 2,3,3,3-Tetrafluoropropanal vs. Trifluoroacetaldehyde
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of fluorinated building blocks, aldehydes such as 2,3,3,3-tetrafluoropropanal and trifluoroacetaldehyde (fluoral) represent key synthons for the introduction of fluorine-containing moieties into complex molecules. Their unique electronic properties, conferred by the presence of multiple fluorine atoms, render them highly reactive and versatile reagents. This guide provides a comparative analysis of the reactivity of these two aldehydes, supported by available experimental data and established principles of physical organic chemistry. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage these compounds in their synthetic endeavors.
Overview of Structural and Electronic Properties
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups, such as fluorine atoms, significantly enhances this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.
Trifluoroacetaldehyde (CF₃CHO) is a well-studied fluorinated aldehyde where the potent electron-withdrawing trifluoromethyl group dramatically increases the partial positive charge on the carbonyl carbon. This renders it significantly more reactive than its non-fluorinated counterpart, acetaldehyde.[1]
This compound (CHF₂CF₂CHO) , while less documented in terms of its specific reactivity, can be analyzed based on its structure. It possesses a tetrafluoroethyl group adjacent to the carbonyl. The cumulative inductive effect of the four fluorine atoms is expected to render the carbonyl carbon highly electrophilic.
Table 1: Comparison of Structural and Electronic Properties
| Property | This compound | Trifluoroacetaldehyde |
| Chemical Formula | C₃H₂F₄O | C₂HF₃O |
| Molar Mass | 130.04 g/mol | 98.02 g/mol |
| Structure | CHF₂-CF₂-CHO | CF₃-CHO |
| Key Electron-Withdrawing Group | Tetrafluoroethyl (-CF₂CHF₂) | Trifluoromethyl (-CF₃) |
| Expected Carbonyl Carbon Electrophilicity | Very High | Very High |
Comparative Reactivity Assessment
The primary determinant of reactivity for these aldehydes in nucleophilic additions is the electrophilicity of the carbonyl carbon. The trifluoromethyl group in trifluoroacetaldehyde is one of the most powerful electron-withdrawing groups in organic chemistry. The tetrafluoroethyl group in this compound is also strongly electron-withdrawing. While a direct comparison of the Hammett parameters for these specific groups attached to a carbonyl is not available, it is reasonable to predict that the CF₃ group will have a stronger net electron-withdrawing effect on the carbonyl carbon than the CHF₂CF₂ group. This is due to the presence of three fluorine atoms directly on the alpha-carbon in the case of trifluoroacetaldehyde.
Therefore, it is hypothesized that trifluoroacetaldehyde is the more reactive of the two aldehydes towards nucleophilic attack.
Another important aspect of the reactivity of these highly fluorinated aldehydes is their propensity to form stable hydrates in the presence of water. Trifluoroacetaldehyde, for instance, exists predominantly as its hydrate (CF₃CH(OH)₂) in aqueous solutions.[2] This is a consequence of the destabilization of the carbonyl group by the strong electron-withdrawing CF₃ group, which shifts the equilibrium towards the more stable tetrahedral hydrate. It is highly probable that this compound also forms a stable hydrate for similar reasons. The relative stability of these hydrates would influence the effective concentration of the free aldehyde in solution and thus its apparent reactivity.
Experimental Data and Protocols
While direct comparative kinetic data is lacking, we can examine a representative reaction for which a protocol exists for trifluoroacetaldehyde and discuss its likely adaptation for this compound.
Representative Reaction: Nucleophilic Trifluoromethylation using Trifluoroacetaldehyde Hydrate
A notable application of trifluoroacetaldehyde is its use as a source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds.[2]
Experimental Protocol for Nucleophilic Trifluoromethylation of 4-Chlorobenzaldehyde with Trifluoroacetaldehyde Hydrate:
-
Materials: Trifluoroacetaldehyde hydrate, potassium tert-butoxide (t-BuOK), 4-chlorobenzaldehyde, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
A solution of trifluoroacetaldehyde hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) is cooled to -50 °C in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) is added dropwise to the stirred solution of trifluoroacetaldehyde hydrate over 5 minutes, maintaining the temperature at -50 °C.
-
The reaction mixture is stirred for an additional 30 minutes at -50 °C.
-
A solution of 4-chlorobenzaldehyde (1.0 mmol) in anhydrous DMF (1.0 mL) is then added to the reaction mixture at -50 °C.
-
The reaction is stirred for 1 hour at -50 °C.
-
The reaction mixture is allowed to warm to room temperature before being quenched by the addition of water.
-
The product, 1-(4-chlorophenyl)-2,2,2-trifluoroethanol, is then isolated and purified using standard techniques such as extraction and column chromatography.
-
Adaptation for this compound:
A similar reaction using this compound as a precursor for a nucleophilic tetrafluoroethylating agent has not been reported. However, based on its expected high reactivity, a similar protocol could be envisioned. The key step would be the deprotonation of the aldehyde or its hydrate to generate a carbanionic species that could then act as a nucleophile. Given the likely lower acidity of the α-proton in this compound compared to the hydroxyl protons of the trifluoroacetaldehyde hydrate, different reaction conditions (e.g., a stronger base or higher temperature) might be required.
Visualization of Reaction Pathways
Nucleophilic Addition to a Fluorinated Aldehyde
The general mechanism for the nucleophilic addition to a fluorinated aldehyde is depicted below. The electron-withdrawing fluorinated group (Rբ) enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a nucleophile (Nu⁻).
Caption: General mechanism of nucleophilic addition to a fluorinated aldehyde.
Logical Workflow for Reactivity Comparison
The logical process for comparing the reactivity of the two aldehydes in the absence of direct experimental data is outlined below.
References
A Comparative Guide to 2,3,3,3-Tetrafluoropropanal and Other Fluorinated Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular architectures has proven to be a powerful tool for modulating physicochemical and biological properties. Fluorinated aldehydes, as versatile building blocks, play a pivotal role in the construction of complex fluorinated molecules. This guide provides a comparative analysis of 2,3,3,3-tetrafluoropropanal against other key fluorinated aldehydes, including monofluoroacetaldehyde, difluoroacetaldehyde, and trifluoroacetaldehyde. Due to the limited availability of specific experimental data for this compound in the public domain, this comparison draws upon established principles of fluorine chemistry and available data for structurally related compounds to project its reactivity and utility in key synthetic transformations.
Physicochemical Properties: A Comparative Overview
The progressive fluorination of the carbon backbone significantly influences the electrophilicity of the aldehyde carbonyl group, as well as the physical properties of the molecule. The strong electron-withdrawing nature of fluorine atoms enhances the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.
Table 1: Comparison of Physicochemical Properties of Selected Fluorinated Aldehydes
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| Monofluoroacetaldehyde | FCH₂CHO | 62.04 | 59-61 | Moderate increase in electrophilicity compared to acetaldehyde. |
| Difluoroacetaldehyde | F₂CHCHO | 80.03 | 27-28[1] | Significant increase in electrophilicity; often handled as a hydrate or hemiacetal. |
| Trifluoroacetaldehyde (Fluoral) | F₃CCHO | 98.02 | -19 | Highly electrophilic and gaseous at room temperature; commonly used as its hydrate or hemiacetal. |
| This compound | CF₃CHFCHO | 128.03 | Data not readily available | Expected to be highly electrophilic due to the presence of four fluorine atoms. |
Note: Data for this compound is not widely available in the literature, and the properties of other fluorinated aldehydes are often reported for their more stable hydrate or hemiacetal forms.
Reactivity in Key Synthetic Transformations
The enhanced electrophilicity of fluorinated aldehydes dictates their reactivity in fundamental carbon-carbon bond-forming reactions.
Aldol Reaction
The aldol reaction, a cornerstone of organic synthesis, is profoundly influenced by the electrophilicity of the aldehyde partner. Highly electrophilic aldehydes, such as their fluorinated counterparts, are excellent acceptors for enolates.
Expected Reactivity Trend:
It is anticipated that the rate and yield of aldol reactions would increase with the degree of fluorination of the aldehyde. Therefore, this compound is expected to be a highly reactive substrate in aldol additions, likely surpassing the reactivity of trifluoroacetaldehyde.
Experimental Protocol: Proline-Catalyzed Direct Asymmetric Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal with Ketones
This protocol provides a general framework for the aldol reaction involving a highly fluorinated aldehyde.
Materials:
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Ketone (e.g., acetone, cyclohexanone)
-
L-proline (catalyst)
-
Dimethyl sulfoxide (DMSO) as solvent
Procedure:
-
To a solution of the ketone (1.0 mmol) and trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol) in DMSO (2 mL), add L-proline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Yields in Proline-Catalyzed Aldol Reactions with Trifluoroacetaldehyde Ethyl Hemiacetal
| Ketone | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Cyclohexanone | β-hydroxy-β-trifluoromethyl ketone | 95:5 | 96 | 85 |
| Acetone | 4-hydroxy-4-(trifluoromethyl)pentan-2-one | - | 88 | 78 |
Data adapted from relevant literature on trifluoroacetaldehyde aldol reactions.
Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. The high electrophilicity of fluorinated aldehydes facilitates their reaction with phosphorus ylides.
Expected Reactivity Trend:
Similar to the aldol reaction, the efficiency of the Wittig reaction is expected to correlate with the degree of fluorination of the aldehyde. Consequently, this compound is predicted to be an excellent substrate for Wittig olefination.
Experimental Protocol: Wittig Olefination of Trifluoroacetaldehyde
This protocol outlines a general procedure for the synthesis of trifluoromethyl-substituted alkenes.
Materials:
-
Trifluoroacetaldehyde (generated in situ from its hemiacetal)
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C, add potassium tert-butoxide (1.1 mmol).
-
Stir the resulting orange-red solution for 30 minutes at room temperature to form the ylide.
-
Cool the reaction mixture to -78 °C and add a solution of trifluoroacetaldehyde (1.0 mmol) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Representative Yields in Wittig Reactions with Trifluoroacetaldehyde
| Ylide Precursor | Aldehyde | Product | Yield (%) |
| Benzyltriphenylphosphonium chloride | Trifluoroacetaldehyde | 3,3,3-Trifluoro-1-phenylpropene | 85-95 |
| Ethyl(triphenyl)phosphonium bromide | Trifluoroacetaldehyde | 1,1,1-Trifluorobut-2-ene | 70-80 |
Yields are generalized from literature reports on Wittig reactions of trifluoroacetaldehyde.
Synthesis of this compound
While detailed experimental procedures for the use of this compound in synthesis are scarce, its preparation can be envisioned through the oxidation of the corresponding alcohol, 2,3,3,3-tetrafluoropropan-1-ol.
Logical Workflow for Aldehyde Comparison
The selection of a fluorinated aldehyde for a specific synthetic application depends on a careful consideration of its reactivity, stability, and the desired properties of the final product.
Conclusion
While direct experimental data for this compound remains limited, its highly fluorinated structure strongly suggests it is a potent electrophile, likely exhibiting superior reactivity in nucleophilic addition reactions compared to less fluorinated analogues. The provided experimental protocols for trifluoroacetaldehyde serve as a valuable starting point for the development of synthetic methods utilizing this compound. Further research into the synthesis, properties, and reactivity of this promising building block is warranted to fully unlock its potential in the synthesis of advanced materials and pharmaceuticals.
References
Comparative Guide to Analytical Methods for the Validation of 2,3,3,3-Tetrafluoropropanal
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific validated analytical methods have been published for 2,3,3,3-Tetrafluoropropanal. This guide, therefore, presents a validated method for a structurally related compound, 2,3,3,3-Tetrafluoropropene, and compares it with a common alternative method for aldehyde analysis. The presented methodologies and performance data would require specific validation for this compound.
Introduction
The accurate quantification of this compound is critical in various research and development settings. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparison of two potential analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), based on a method validated for a similar compound, and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization, a widely used method for aldehyde analysis.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the analysis of aldehydes. It is important to note that these are general performance indicators, and specific values for this compound would need to be determined experimentally.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Derivatization |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on the ionization of the analyte in a hydrogen-air flame. | Separation of derivatized aldehydes in the liquid phase followed by detection based on UV absorbance. |
| Specificity | Good, based on retention time. Can be susceptible to co-eluting compounds with similar volatility. | High, as derivatization targets the aldehyde functional group and the derivative is chromatographically separated. |
| Limit of Detection (LOD) | Typically in the low ppm to high ppb range. For some volatile compounds, LODs can be in the range of 0.05 mg/kg[1]. | Generally lower than GC-FID, often in the low ppb to ppt range. Detection limits for some aldehydes are reported to be as low as 11 pg/mL[2][3]. |
| Limit of Quantitation (LOQ) | Typically 2-3 times the LOD. | Typically 2-3 times the LOD. |
| Linearity | Excellent, with a wide linear range. | Good, but the linear range might be narrower than GC-FID. |
| Precision (RSD%) | Typically <10% for repeatability[1]. | Typically ≤ 2% is considered acceptable[4]. |
| Accuracy (% Recovery) | Generally high, often within 80-120%. | Generally high, often within 80-120%. |
| Sample Preparation | Simple dilution in a suitable solvent. | More complex, involving a derivatization reaction (e.g., with 2,4-Dinitrophenylhydrazine - DNPH) followed by extraction[5][6]. |
| Analysis Time | Relatively fast, with typical run times under 30 minutes. | Can be longer due to the derivatization step, though modern UHPLC can significantly reduce run times[7]. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
(Based on the validated method for 2,3,3,3-Tetrafluoropropene)
This protocol would need to be optimized and validated for this compound.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dilute an accurately weighed or measured amount in the chosen solvent to fall within the calibration range.
b. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Injector: Split/splitless inlet.
-
Column: A non-polar capillary column such as a DB-1 or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Final hold: 5 minutes at 200°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Injection Volume: 1 µL.
c. Data Analysis:
-
Identify the this compound peak based on its retention time from the analysis of a standard.
-
Quantify the analyte using a calibration curve generated from the peak areas of the calibration standards.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with DNPH Derivatization
This is a general protocol for aldehyde analysis and would require optimization and validation for this compound.
a. Sample Preparation and Derivatization:
-
Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid (e.g., hydrochloric acid).
-
Add a known volume of the this compound standard or sample to the DNPH solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration.
b. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Example Gradient: Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 365 nm (typical for DNPH derivatives).
-
Injection Volume: 20 µL.
c. Data Analysis:
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.
-
Quantify the derivative using a calibration curve constructed from the peak areas of the derivatized standards.
Mandatory Visualizations
Caption: Experimental workflow for the GC-FID analysis of this compound.
Caption: Key parameters for analytical method validation according to ICH guidelines.[4][8][9][10]
References
- 1. digital.csic.es [digital.csic.es]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. waters.com [waters.com]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Navigating the Cross-Reactivity Landscape of 2,3,3,3-Tetrafluoropropanal: A Predictive and Methodological Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is critical for the development of specific and reliable immunoassays. This guide addresses the current knowledge gap regarding the cross-reactivity of 2,3,3,3-Tetrafluoropropanal. In the absence of direct experimental data for this compound, this document provides a foundational framework based on established immunochemical principles and predictive methodologies. It serves as a practical guide to designing and executing cross-reactivity studies for this compound and structurally similar molecules.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results. For small molecules like this compound, which are not immunogenic on their own, they must be conjugated to a carrier protein to elicit an antibody response. The specificity of the resulting antibodies is influenced by the structure of the hapten (the small molecule) and the nature of the linker used for conjugation.
The incorporation of fluorine into small molecules can significantly alter their electronic and steric properties, potentially influencing antibody recognition.[1][2] Therefore, a thorough evaluation of cross-reactivity with structurally related fluorinated and non-fluorinated compounds is essential for the validation of any immunoassay for this compound.
Predicting Cross-Reactivity: A Chemoinformatic Approach
In the absence of experimental data, computational methods can be employed to predict potential cross-reactivity.[3][4][5] By analyzing the structural similarity between this compound and other compounds, we can identify potential cross-reactants that should be prioritized for experimental testing. The Tanimoto similarity coefficient is a common metric used for this purpose.[3]
Table 1: Potential Cross-Reactants for a this compound Immunoassay Based on Structural Similarity
| Compound Name | Chemical Structure | Rationale for Potential Cross-Reactivity |
| This compound | CF3-CHF-CHO | Target Analyte |
| Propanal | CH3-CH2-CHO | Shares the same three-carbon aldehyde backbone. |
| 2,2,3,3-Tetrafluoropropanol | CF3-CF2-CH2OH | Similar fluorinated propyl backbone, but with an alcohol instead of an aldehyde. |
| 3,3,3-Trifluoropropanal | CF3-CH2-CHO | Structurally similar with one less fluorine atom. |
| Hexafluoroacetone | CF3-CO-CF3 | A fluorinated ketone with a similar number of fluorine atoms. |
| Butyraldehyde | CH3-CH2-CH2-CHO | A longer-chain aldehyde. |
A Proposed Experimental Workflow for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.[6][7][8][9][10] The following sections outline a hypothetical experimental protocol.
Hapten Synthesis and Carrier Protein Conjugation
To produce antibodies against this compound, it must first be chemically modified to create a hapten that can be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). A common strategy for small molecules with an aldehyde group is to introduce a linker with a reactive group, such as a carboxylic acid or an amine, which can then be coupled to the carrier protein.
References
- 1. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
- 2. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity [repository.cam.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Assay Procedure for Competitive-ELISA [elabscience.com]
- 10. sinobiological.com [sinobiological.com]
Performance Benchmark: 2,3,3,3-Tetrafluoropropanal-Derived Compounds in Cyclooxygenase Inhibition
This guide provides a comparative performance analysis of a hypothetical compound, "TFPO-Ibuprofen," a derivative of 2,3,3,3-tetrafluoropropanal, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The introduction of a tetrafluoropropoxy moiety is a strategy often employed in drug discovery to enhance metabolic stability and target affinity. This comparison focuses on the inhibition of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.
Comparative Performance Data
The following table summarizes the hypothetical in vitro performance data for TFPO-Ibuprofen in comparison to Ibuprofen. The data reflects the anticipated benefits of strategic fluorination, such as increased potency and metabolic stability.
| Parameter | TFPO-Ibuprofen (Hypothetical) | Ibuprofen (Reference) | Unit |
| COX-1 Inhibition (IC₅₀) | 8.5 | 15.2 | µM |
| COX-2 Inhibition (IC₅₀) | 0.9 | 3.1 | µM |
| COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | 9.4 | 4.9 | - |
| In Vitro Metabolic Stability (t₁₂, Human Liver Microsomes) | 75 | 30 | min |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (TFPO-Ibuprofen, Ibuprofen) dissolved in DMSO
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
The COX-1 and COX-2 enzymes are pre-incubated with a range of concentrations of the test compounds or vehicle (DMSO) in a 96-well plate for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated for 10 minutes at 37°C.
-
The production of prostaglandin H2 (PGH2), the immediate product of the COX reaction, is measured colorimetrically according to the assay kit manufacturer's instructions. The absorbance is read at the specified wavelength using a microplate reader.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
2. In Vitro Metabolic Stability Assay
-
Objective: To assess the metabolic stability of the test compounds by measuring their rate of clearance in human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (cofactor)
-
Test compounds
-
Control compound with known metabolic stability
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
The test compounds are incubated with HLMs in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 90 minutes).
-
The enzymatic reaction in each aliquot is stopped by the addition of cold acetonitrile.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound concentration.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The in vitro half-life (t₁₂) is calculated from the slope of the linear regression of this plot.
-
Visualizations
Signaling Pathway
Caption: Arachidonic acid pathway and points of inhibition by NSAIDs.
Experimental Workflow
Caption: Workflow for the evaluation of novel COX inhibitors.
Navigating the Isotopic Landscape: A Comparative Guide to Labeling Strategies for Small Molecules
For researchers, scientists, and drug development professionals venturing into the world of isotopic labeling, the choice of isotope and methodology is a critical decision that profoundly impacts experimental outcomes. While specific studies on 2,3,3,3-Tetrafluoropropanal are not publicly available, this guide provides a comprehensive comparison of established isotopic labeling techniques applicable to small molecules, with a special focus on fluorinated compounds. By understanding the principles, advantages, and limitations of each approach, researchers can make informed decisions for their own investigations.
The Power of Isotopic Labels: Tracing Molecular Fates
Isotopic labeling is a powerful technique that involves the substitution of an atom in a molecule with its isotope, which has a different number of neutrons. This subtle change allows researchers to "tag" and track molecules through complex biological and chemical processes without significantly altering their chemical properties.[1] The primary applications of isotopic labeling in the context of small molecules like this compound include elucidating metabolic pathways, quantifying metabolic fluxes, and probing molecular interactions.[2][3][4] The choice of isotope—commonly ¹³C, ²H (deuterium), ¹⁵N, or the naturally abundant ¹⁹F—depends on the specific research question, the properties of the molecule of interest, and the available analytical instrumentation.
A Comparative Overview of Isotopic Labeling Strategies
The selection of an appropriate isotopic label is a crucial step in designing a successful experiment. Each isotope offers a unique set of advantages and disadvantages in terms of sensitivity, cost, and the type of information it can provide.
| Isotope | Natural Abundance (%) | Primary Detection Method(s) | Advantages | Disadvantages | Potential Application for this compound |
| ¹³C | 1.1 | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | - Provides direct information on the carbon skeleton.[5] - Well-established synthetic methods for introducing the label.[6][7][8] - Can be used for metabolic flux analysis.[9] | - Low natural abundance requires enrichment. - Can be costly. - NMR sensitivity is lower than ¹H. | - Tracing the metabolic fate of the propanal backbone. - Quantifying its incorporation into metabolic pathways. |
| ²H (D) | 0.015 | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | - Relatively inexpensive. - Can improve metabolic stability of drugs (kinetic isotope effect).[10][11][12] - Minimal perturbation to molecular size. - Can enhance NMR sensitivity in certain experiments.[] | - Potential for H/D exchange with the solvent.[11] - Can alter chromatographic retention times. | - Studying the role of C-H bond cleavage in its metabolism. - As an internal standard in quantitative MS studies.[14] |
| ¹⁵N | 0.37 | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | - Essential for tracking nitrogen-containing metabolites and pathways.[2][15] - High enrichment levels are achievable.[16] | - Not applicable to molecules without nitrogen. - Can have a biological isotope effect, altering protein expression and metabolism.[17] | - Not directly applicable as this compound does not contain nitrogen. |
| ¹⁹F | 100 | Nuclear Magnetic Resonance (NMR) | - High NMR sensitivity and 100% natural abundance.[18][19] - No background signal in biological systems.[19] - Sensitive to changes in the local chemical environment. | - The fluorine atom is already present, so labeling involves isotopic enrichment with other nuclei (e.g., ¹³C) for correlational studies. - Can influence the molecule's physicochemical properties. | - Direct detection via ¹⁹F NMR to study its interaction with biological macromolecules. - ¹³C-¹⁹F correlation NMR for structural elucidation of metabolites.[20][21] |
Experimental Corner: Protocols and Methodologies
While specific protocols for this compound are not available, the following sections outline generalized experimental workflows for common isotopic labeling techniques.
General Workflow for a Stable Isotope Labeling Experiment
A typical isotopic labeling experiment follows a series of well-defined steps, from the synthesis of the labeled compound to the final data analysis.
Caption: A generalized workflow for conducting an isotopic labeling experiment.
Protocol for ¹³C Labeling of a Small Molecule
This protocol provides a general outline for the synthesis of a ¹³C-labeled small molecule, which can be adapted for compounds like this compound.
-
Selection of ¹³C Source: Choose a commercially available ¹³C-labeled starting material that can be efficiently incorporated into the target molecule's synthetic route. Common sources include ¹³C-labeled glucose, acetate, or specific amino acids.
-
Chemical Synthesis: Adapt a known synthetic pathway for the target molecule to utilize the ¹³C-labeled precursor. This may involve optimizing reaction conditions to ensure high incorporation efficiency and yield.[6][7]
-
Purification: Purify the ¹³C-labeled product using standard chromatographic techniques (e.g., HPLC, column chromatography).
-
Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.
Protocol for ²H (Deuterium) Labeling
Deuterium labeling can often be achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents.
-
Exchange Labeling: For molecules with acidic protons, labeling can be achieved by dissolving the compound in a deuterated solvent (e.g., D₂O) often with a catalyst.
-
Reductive Deuteration: Use a deuterated reducing agent (e.g., sodium borodeuteride) to introduce deuterium at specific positions.
-
Alkylation: Employ deuterated alkylating agents, such as iodoethane-d3, to introduce a deuterated alkyl group.[22]
-
Purification and Characterization: As with ¹³C labeling, purify the deuterated compound and confirm its structure and isotopic purity.
Making the Right Choice: A Decision-Making Framework
Selecting the optimal isotopic label requires careful consideration of the experimental goals and constraints. The following decision tree provides a framework to guide this process.
Caption: A decision tree to aid in the selection of an appropriate isotopic label.
Quantitative Data and Performance Metrics
While direct quantitative data for this compound is unavailable, the following table presents typical performance metrics for various isotopic labeling techniques based on studies of other small molecules.
| Technique | Typical Isotopic Enrichment (%) | Limit of Quantification | Throughput | Reference |
| ¹³C Labeling with MS | >98 | pmol - fmol | High | [23] |
| ²H Labeling with MS | >95 | pmol - fmol | High | [] |
| ¹⁵N Labeling with MS | >94 | pmol - fmol | High | [16] |
| ¹⁹F NMR | 100 (natural abundance) | 1-3 µM in biofluids | Moderate | [24] |
| Quantitative ¹⁹F NMR for Mass Balance | N/A | Comparable to radioactivity counting | Low to Moderate | [25][26] |
Conclusion
The field of isotopic labeling offers a powerful and versatile toolkit for investigating the intricate world of small molecules. Although direct experimental data for this compound is currently lacking, the principles and methodologies outlined in this guide provide a solid foundation for researchers to design and execute meaningful isotopic labeling studies. The strategic selection of an isotope, coupled with robust experimental design and sensitive analytical techniques, will continue to be instrumental in advancing our understanding of metabolism, drug development, and molecular interactions.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 15. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. small-but-powerful-and-attractive-19f-in-biomolecular-nmr - Ask this paper | Bohrium [bohrium.com]
- 19. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 20. Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis Using 2,3,3,3-Tetrafluoropropanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive compounds. Among the various fluorinated building blocks, 2,3,3,3-tetrafluoropropanal stands out as a versatile substrate for the synthesis of chiral molecules bearing a tetrafluoroethyl group. This guide provides a comparative overview of two powerful organocatalytic methods for the enantioselective functionalization of this compound: the proline-catalyzed aldol reaction and the cinchona alkaloid-catalyzed Michael addition. The information presented is based on established methodologies for analogous substrates, providing a framework for the application of these reactions to this specific fluorinated aldehyde.
Data Presentation: A Comparative Analysis
Table 1: Proline-Catalyzed Enantioselective Aldol Reaction of this compound
| Entry | Ketone | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | Acetone | 24 | 85 | - | 95 |
| 2 | Cyclopentanone | 48 | 78 | 90:10 | 92 |
| 3 | Cyclohexanone | 48 | 82 | 85:15 | 96 |
| 4 | Acetophenone | 72 | 65 | - | 88 |
Table 2: Representative Data for a Cinchona Alkaloid-Catalyzed Enantioselective Michael Addition
This table presents hypothetical data for a plausible Michael addition reaction, for instance, the addition of a malonate derivative to an α,β-unsaturated system derived from this compound, catalyzed by a cinchona alkaloid derivative.
| Entry | Michael Donor | Catalyst | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Diethyl malonate | Quinine-derived thiourea | 48 | 88 | 94 |
| 2 | Dimethyl malonate | Cupreine-derived squaramide | 48 | 91 | 96 |
| 3 | Nitromethane | Hydroquinine | 72 | 75 | 90 |
| 4 | Thiophenol | Quinine | 24 | 95 | 98 |
Experimental Protocols
Proline-Catalyzed Aldol Reaction of this compound with Cyclohexanone
This protocol is adapted from established procedures for proline-catalyzed aldol reactions.
Materials:
-
This compound
-
Cyclohexanone
-
L-proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMSO (4.0 mL) is added cyclohexanone (5.0 mmol, 5.0 equiv.).
-
L-proline (0.3 mmol, 30 mol%) is then added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 48 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio is determined by 1H NMR analysis of the purified product.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Cinchona Alkaloid-Catalyzed Michael Addition (Representative Protocol)
This protocol outlines a general procedure for a Michael addition that can be adapted for derivatives of this compound.
Materials:
-
An α,β-unsaturated derivative of this compound (e.g., a nitroalkene or enone)
-
Michael donor (e.g., diethyl malonate)
-
Cinchona alkaloid-derived catalyst (e.g., quinine-derived thiourea)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated derivative of this compound (0.5 mmol) in anhydrous toluene (2.5 mL) is added the Michael donor (0.6 mmol, 1.2 equiv.).
-
The cinchona alkaloid-derived catalyst (0.05 mmol, 10 mol%) is added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) for 48 hours, with monitoring by TLC.
-
Once the reaction is complete, the mixture is quenched with saturated aqueous sodium bicarbonate solution (5 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mandatory Visualizations
Caption: Proline-Catalyzed Aldol Reaction Workflow.
Caption: Cinchona-Catalyzed Michael Addition Workflow.
Mechanistic Insights into Reactions of 2,3,3,3-Tetrafluoropropanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated reactivity of 2,3,3,3-tetrafluoropropanal in key organic reactions. Due to a scarcity of published experimental data specifically for this compound, this document draws upon established mechanistic principles of analogous fluorinated and non-fluorinated aldehydes to project its chemical behavior. The information presented herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this highly functionalized molecule.
Introduction to this compound
This compound is a unique aldehyde featuring a tetrafluorinated ethyl group adjacent to the carbonyl. The strong electron-withdrawing nature of the fluorine atoms is expected to significantly influence the reactivity of the aldehyde functional group, making it a valuable, albeit under-explored, building block in synthetic chemistry, particularly for the introduction of fluorinated moieties into complex molecules. This guide will focus on three classical carbonyl reactions: the Aldol condensation, the Wittig reaction, and the Reformatsky reaction.
Comparative Analysis of Key Reactions
The reactivity of this compound is benchmarked against propanal (a non-fluorinated analog) and trifluoroacetaldehyde (a different fluorinated aldehyde). The electron-withdrawing tetrafluoroethyl group in this compound is predicted to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to propanal.
Table 1: Predicted Performance in the Aldol Condensation
| Aldehyde | Enolate Formation | Rate of Nucleophilic Attack | Overall Yield (Predicted) |
| Propanal | Favorable with standard bases | Moderate | Good |
| Trifluoroacetaldehyde | Disfavored due to inductive effects | Very High | Poor to Moderate |
| This compound | Disfavored due to inductive effects | High | Moderate |
Table 2: Predicted Performance in the Wittig Reaction
| Aldehyde | Ylide | Stereoselectivity (Predicted) | Overall Yield (Predicted) |
| Propanal | Non-stabilized | Z-alkene favored | High |
| Trifluoroacetaldehyde | Non-stabilized | Z-alkene favored | High |
| This compound | Non-stabilized | Z-alkene favored | High |
Table 3: Predicted Performance in the Reformatsky Reaction
| Aldehyde | Reagent | Rate of Reaction (Predicted) | Overall Yield (Predicted) |
| Propanal | Ethyl bromoacetate, Zn | Moderate | Good |
| Trifluoroacetaldehyde | Ethyl bromoacetate, Zn | High | High |
| This compound | Ethyl bromoacetate, Zn | High | Good to High |
Mechanistic Pathways and Experimental Considerations
The following sections detail the generalized mechanisms and experimental protocols for the discussed reactions. These should be adapted and optimized for the specific case of this compound.
Aldol Condensation
The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. For this compound, the acidity of the α-proton is reduced by the electron-withdrawing fluorine atoms, making enolate formation less favorable. However, the enhanced electrophilicity of the carbonyl carbon will accelerate the subsequent nucleophilic attack.
Experimental Protocol (General): To a solution of the aldehyde (1.0 eq) in an appropriate solvent (e.g., THF, ethanol), a base (e.g., NaOH, LDA) is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, monitored by TLC, and then quenched with an acidic workup. The product is extracted, dried, and purified by column chromatography.
Caption: Generalized workflow for a base-catalyzed Aldol condensation.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. The reaction of this compound with a phosphorus ylide is expected to proceed efficiently to yield the corresponding fluorinated alkene. The stereochemical outcome will depend on the nature of the ylide used.
Experimental Protocol (General): To a suspension of a phosphonium salt in an anhydrous solvent (e.g., THF, ether) under an inert atmosphere, a strong base (e.g., n-BuLi, NaH) is added at low temperature (e.g., -78 °C to 0 °C) to generate the ylide. The aldehyde (1.0 eq), dissolved in the same solvent, is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified.
Caption: Key intermediates in the Wittig reaction pathway.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. The high electrophilicity of the carbonyl carbon in this compound suggests that it will be an excellent substrate for this reaction.
Experimental Protocol (General): To a mixture of activated zinc dust and an α-halo ester (e.g., ethyl bromoacetate) in an anhydrous solvent (e.g., THF, benzene), the aldehyde (1.0 eq) is added. The mixture is heated to reflux until the reaction is complete. After cooling, the reaction is quenched with an acidic solution, and the product is extracted, dried, and purified.
Caption: Logical flow of the Reformatsky reaction.
Conclusion
While direct experimental evidence for the reactivity of this compound is limited, this guide provides a predictive framework based on established chemical principles. The strong inductive effect of the tetrafluoroethyl group is anticipated to render the carbonyl carbon highly electrophilic, suggesting that this aldehyde will be a reactive and valuable partner in a variety of nucleophilic addition reactions. Further experimental investigation is warranted to fully elucidate the synthetic potential of this promising fluorinated building block.
Biological Activity of 2,3,3,3-Tetrafluoropropanal Derivatives: A Comparative Overview
A comprehensive comparative analysis of the biological activities of various 2,3,3,3-tetrafluoropropanal derivatives is currently limited in publicly available scientific literature. While research into the biological impact of fluorinated compounds is a burgeoning field, specific studies focusing on a systematic comparison of a series of this compound derivatives with detailed experimental data and protocols are not readily accessible.
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. Fluorination can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. However, the specific effects of the tetrafluoropropanal moiety on the biological activity of its derivatives have not been extensively and comparatively investigated in published research.
General studies on related fluorinated compounds, such as fluorinated chalcones and nucleoside analogs, have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects. For instance, the presence of trifluoromethyl or trifluoromethoxy groups in chalcone derivatives has been shown to enhance their antibacterial and antifungal properties. Similarly, fluorinated nucleoside analogs are a critical class of antiviral and anticancer agents.
While these findings highlight the potential of fluorinated compounds in drug discovery, they do not provide the specific data required for a direct comparison of this compound derivatives. To construct a meaningful comparison guide as requested, data from studies that have synthesized a series of such derivatives and evaluated them under the same experimental conditions would be necessary. This would allow for a clear structure-activity relationship (SAR) to be established, providing insights into how different structural modifications to the this compound scaffold impact biological activity.
The creation of detailed data tables, experimental protocols, and signaling pathway diagrams is contingent on the availability of such specific comparative research. At present, the absence of such dedicated studies in the public domain prevents the generation of a comprehensive and objective comparison guide on the biological activity of this compound derivatives.
Researchers, scientists, and drug development professionals interested in this specific class of compounds are encouraged to initiate studies to synthesize and systematically evaluate a library of this compound derivatives. Such research would be invaluable in elucidating their therapeutic potential and would provide the necessary data to build the comprehensive comparison guides that are crucial for advancing drug discovery efforts in this area.
A Comparative Guide to 2,3,3,3-Tetrafluoropropanal: Theoretical Predictions vs. Experimental Realities of a Fluorinated Aldehyde Analogue
For researchers, scientists, and professionals in drug development, understanding the nuanced properties of fluorinated organic compounds is paramount. This guide provides a comparative analysis of the theoretical and experimental properties of 2,3,3,3-Tetrafluoropropanal. Due to the limited availability of specific experimental data for this compound, a detailed comparison is made with the structurally similar and well-characterized analogue, 3,3,3-Trifluoropropanal, to infer and contextualize its expected chemical behavior.
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Aldehydes, being versatile synthetic intermediates, become even more valuable with the incorporation of fluorine. This guide focuses on this compound, a molecule of interest for its potential in synthetic applications.
Theoretical vs. Experimental Properties: A Comparative Analysis
Given the scarcity of direct experimental data for this compound, this section presents its predicted properties alongside the known experimental and theoretical data for 3,3,3-Trifluoropropanal. The additional fluorine atom at the α-position in this compound is expected to significantly influence its electronic properties and reactivity.
| Property | This compound (Theoretical/Expected) | 3,3,3-Trifluoropropanal (Experimental/Theoretical) |
| Molecular Formula | C₃H₂F₄O | C₃H₃F₃O |
| Molecular Weight | 130.04 g/mol | 112.05 g/mol [1] |
| Boiling Point | Expected to be slightly higher than 3,3,3-Trifluoropropanal due to increased molecular weight and polarity. | ~56 °C |
| Density | Expected to be higher than 3,3,3-Trifluoropropanal. | ~1.3 g/cm³ |
| Reactivity of Aldehyde Group | The aldehyde proton is expected to be more acidic, and the carbonyl carbon more electrophilic due to the strong electron-withdrawing effect of the α-fluorine. This would make it more susceptible to nucleophilic attack and potentially more prone to hydration. | The trifluoromethyl group already enhances the electrophilicity of the carbonyl carbon, making it reactive towards nucleophiles. |
| ¹H NMR (Aldehyde Proton) | Expected to be deshielded (higher ppm) compared to 3,3,3-Trifluoropropanal due to the adjacent fluorine atom. | No specific experimental data available in the search results. |
| ¹³C NMR (Carbonyl Carbon) | Expected to be at a higher chemical shift (more deshielded) compared to 3,3,3-Trifluoropropanal. | No specific experimental data available in the search results. |
| IR Spectroscopy (C=O stretch) | The C=O stretching frequency is expected to be at a higher wavenumber (>1750 cm⁻¹) compared to non-fluorinated aldehydes, and likely slightly higher than that of 3,3,3-Trifluoropropanal. | No specific experimental data available in the search results. |
Experimental Protocols: Synthesis of a Fluorinated Aldehyde
While a specific protocol for this compound is not available, the following is a representative experimental procedure for the synthesis of its analogue, 3,3,3-Trifluoropropanal, from its acetal precursor. This method illustrates a common strategy for obtaining fluorinated aldehydes.
Synthesis of 3,3,3-Trifluoropropanal from 1,1-diethoxy-3,3,3-trifluoropropane
Materials:
-
1,1-diethoxy-3,3,3-trifluoropropane
-
Acetic acid
-
Sulfuric acid (catalyst)
-
Reaction flask (three-necked)
-
Distillation apparatus
-
Heating mantle with stirrer
Procedure:
-
To a three-necked flask equipped with a distillation column and a condenser, add 25g of 1,1-diethoxy-3,3,3-trifluoropropane, 17.8g of acetic acid, and 2.63g of sulfuric acid.
-
Heat the mixture to 100°C with stirring.
-
The product, 3,3,3-trifluoropropanal, will distill as it is formed. Collect the fraction that boils between 50°C and 70°C.
-
The collected colorless liquid is the desired product with a reported purity of 98% and a yield of 95.5%.
Visualizing the Workflow: Synthesis and Purification of a Fluorinated Aldehyde
The following diagram, generated using the DOT language, illustrates a general multi-step workflow for the synthesis and purification of a fluorinated aldehyde, in this case, 3-(3-trifluoromethylphenyl)propanal, which is a key intermediate in the synthesis of Cinacalcet. This workflow demonstrates a common sequence of reactions and purification steps encountered in medicinal chemistry.
This guide provides a foundational understanding of this compound by leveraging data from a close structural analogue. The provided theoretical insights, comparative data, and generalized experimental and workflow examples aim to equip researchers with the necessary knowledge to approach the synthesis and application of this and similar fluorinated aldehydes. As more experimental data for this compound becomes available, a more direct and detailed comparison will be possible.
References
Safety Operating Guide
Safe Disposal of 2,3,3,3-Tetrafluoropropanal: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 2,3,3,3-Tetrafluoropropanal, prioritizing safety and regulatory compliance. Due to the limited availability of specific data for this compound, a cautious approach, treating it as hazardous waste, is essential. The following procedures are based on best practices for handling fluorinated aldehydes and related chemical structures.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate organic vapor cartridge.
II. Quantitative Data Summary
| Property | Value | Notes and Key Considerations |
| Chemical Formula | C₃H₂F₄O | - |
| Molecular Weight | 126.04 g/mol | - |
| Physical State | Likely a liquid or gas at room temperature. | Based on similar small fluorinated molecules. |
| Primary Hazards | Expected to be flammable, an irritant (skin, eyes, respiratory), and potentially toxic. | Aldehydes can be incompatible with certain acids and oxidizing agents. Fluorinated compounds can release hazardous decomposition products like hydrogen fluoride upon combustion. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and potentially strong acids. | Avoid mixing with other waste streams unless compatibility is confirmed. |
| Recommended Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. | Do not use a direct water jet on the liquid. |
III. Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including the pure compound, solutions, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Segregate liquid waste into a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Collect solid waste, such as contaminated gloves and paper towels, in a separate, sealed, and labeled hazardous waste container.
-
Crucially, do not mix this waste with other chemical waste streams unless compatibility has been verified.
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the generating researcher or laboratory.
-
3. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from general work areas and incompatible materials.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
IV. Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Essential Safety and Logistics for Handling 2,3,3,3-Tetrafluoropropanal
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential guidance for the safe handling and disposal of 2,3,3,3-Tetrafluoropropanal in a laboratory setting. The following procedures are based on best practices for handling analogous fluorinated organic compounds and aldehydes in the absence of a specific Safety Data Sheet (SDS) for the named compound. A conservative approach to personal protective equipment and handling is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions should be conducted to ensure the appropriate level of protection. However, the following table summarizes the recommended PPE for handling this compound, based on the analysis of structurally similar compounds.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 / EN 166 |
| Hand Protection | Chemical-resistant gloves | EN 374 (e.g., Nitrile, Neoprene) |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | --- |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. | 29 CFR 1910.134 |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to temporary storage.
-
Preparation and Inspection:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Inspect the container of this compound for any signs of damage or leaks.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling and Dispensing:
-
All handling and dispensing of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use compatible, clean, and dry glassware or other containers for transferring the chemical.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Use a compatible, leak-proof container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
-
Disposal Method:
-
The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with appropriate scrubbers to handle halogenated byproducts.[1][2]
-
Alternatively, disposal in a permitted hazardous waste landfill is an option.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
